1-(1H-Pyrazol-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFTUYZICNEFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338470 | |
| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-64-1 | |
| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10199-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-Pyrazol-1-yl)ethanone
CAS Number: 10199-64-1
This technical guide provides a comprehensive overview of 1-(1H-Pyrazol-1-yl)ethanone, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound, with the empirical formula C₅H₆N₂O, is a heterocyclic compound featuring a pyrazole ring N-acylated with an acetyl group.[1][2][3] Its chemical structure and properties make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10199-64-1 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O | [1][2][4] |
| Molecular Weight | 110.11 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 197.9 °C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| Flash Point | 73.5 °C | [3] |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dichloromethane. | [2] |
| Vapor Pressure | 0.37 mmHg at 25°C | [3] |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |
| P264 | Wash skin thoroughly after handling | [1] | |
| P280 | Wear protective gloves/eye protection/face protection | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A general and common method involves the acylation of pyrazole. The following is a representative, generalized protocol based on common organic synthesis techniques.
General Synthesis of this compound:
A typical synthesis involves the reaction of pyrazole with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
-
Materials: Pyrazole, acetic anhydride (or acetyl chloride), a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve pyrazole in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Add the base to the solution.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
-
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Applications
Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities.[2] These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. While specific biological data for this compound is not extensively documented in the public domain, its role as a key intermediate suggests its utility in the synthesis of various biologically active molecules.
The ethanone moiety can participate in further chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the ketone functionality can be a handle for creating chalcones, which are precursors to other heterocyclic systems with known pharmacological relevance.
Caption: Potential synthetic pathways and biological applications of pyrazole derivatives.
References
1-(1H-Pyrazol-1-yl)ethanone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(1H-Pyrazol-1-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's chemical structure, nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in drug development.
Chemical Structure and Nomenclature
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, an acetyl group is attached to one of the nitrogen atoms of the pyrazole ring.
-
Synonyms : N-Acetylpyrazole, 1-Acetylpyrazole
The molecular structure consists of a planar pyrazole ring linked to a ketone functional group.
References
1-(1H-Pyrazol-1-yl)ethanone molecular weight and formula
This guide provides essential technical data on 1-(1H-Pyrazol-1-yl)ethanone, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development who may be interested in its chemical and physical properties for synthesis and analysis.
Core Chemical Properties
This compound is a chemical compound with the systematic name this compound[1]. Its fundamental properties, including molecular formula and weight, are crucial for any quantitative experimental work.
The molecular formula of this compound is C5H6N2O[1][2][3][4]. This indicates that each molecule is composed of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 110.11 g/mol [2][4].
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H6N2O | [1][2][3][4] |
| Molecular Weight | 110.11 g/mol | [2][4] |
| Density | 1.14 g/cm³ | [3][4] |
| Boiling Point | 197.9 °C at 760 mmHg | [3][4] |
| Flash Point | 73.5 °C | [3][4] |
| CAS Number | 10199-64-1 | [1][2][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific analytical procedures for this compound are not extensively detailed in publicly available safety data sheets or chemical supplier databases. Researchers planning to work with this compound would typically develop specific protocols based on established principles of organic synthesis and analytical chemistry, tailored to their research objectives. Standard laboratory safety procedures should be followed, as the compound is classified as a skin and eye irritant[2].
Structural and Property Relationship
The relationship between the compound's identity, its atomic composition (formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The diagram below illustrates this logical connection.
Caption: Logical flow from compound name to molecular formula and weight.
References
A Technical Guide to the Synthesis of Pyrazole Derivatives from Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to pyrazole derivatives utilizing hydrazine hydrate, a cornerstone reagent in heterocyclic chemistry. Pyrazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals due to their diverse biological activities. This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for the synthesis of these valuable compounds.
Introduction to Pyrazole Synthesis with Hydrazine Hydrate
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The most classical and versatile method for its synthesis is the condensation of a binucleophile, such as hydrazine hydrate, with a 1,3-dielectrophilic species. This approach, known as the Knorr pyrazole synthesis, and its variations, form the foundation of pyrazole chemistry.[1][2][3] The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and required reaction conditions. This guide will explore the most prevalent and effective methods.
Core Synthetic Methodologies
The synthesis of pyrazoles from hydrazine hydrate can be broadly categorized into several key strategies, each offering distinct advantages and substrate scopes.
Cyclocondensation with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is the most traditional and widely employed method for constructing the pyrazole ring.[1][2][3] It involves the reaction of a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with hydrazine hydrate. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.[4][5]
A key consideration in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is regioselectivity, which can often lead to the formation of two isomeric products.[6][7]
General Reaction Scheme:
References
Biological activity of pyrazole-containing compounds
An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Compounds
Introduction
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile building block for designing therapeutic agents.[5] Pyrazole derivatives have been extensively explored and are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[1][2][4][6][7][8][9] The significance of this scaffold is underscored by the number of pyrazole-containing drugs approved by the FDA, which target a wide range of diseases.[10] Prominent examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the analgesic Antipyrine.[1][3][11] This guide provides a technical overview of the core biological activities of pyrazole compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their potent anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[1][12][13] The pharmacological action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on the suppression of prostaglandin biosynthesis by inhibiting COX enzymes.[3] The discovery of two COX isoforms, COX-1 and COX-2, spurred the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]
Mechanism of Action: Selective COX-2 Inhibition
COX-1 is constitutively expressed in most tissues and is responsible for physiological functions like protecting the stomach lining.[16] In contrast, the COX-2 isoform is inducible and is primarily expressed at sites of inflammation.[16] Pyrazole-containing compounds like Celecoxib were specifically designed as selective COX-2 inhibitors.[1][14] By selectively blocking COX-2, these drugs inhibit the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation, while sparing the protective functions of COX-1.[16][17][18] This selectivity is attributed to the specific chemical structure of the drugs, which allows them to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[16]
Quantitative Data: COX Inhibition
The inhibitory potency of pyrazole derivatives against COX-1 and COX-2 is typically quantified by IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.
| Compound Type/Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [1] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | [1] | |
| Pyrazole Derivative (Macarini et al.) | COX-2 | 0.73 | - | [13] |
| Derivative 3b (Hassan et al.) | COX-2 | 0.039 | 22.21 | [19] |
| Derivative 5b (Hassan et al.) | COX-2 | 0.038 | 17.47 | [19] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to determine the COX inhibitory activity of test compounds.
Objective: To measure the IC50 values of pyrazole compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and pre-equilibrate them to the assay temperature (e.g., 37°C).[20]
-
Plate Setup:
-
Background Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of heat-inactivated COX-1 or COX-2 enzyme.[20]
-
100% Activity Wells (Enzyme Control): Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of active COX-1 or COX-2 enzyme.[20][21]
-
Inhibitor Wells: Prepare serial dilutions of the pyrazole test compounds. Add 10 µL of each test compound dilution to wells containing 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of active COX-1 or COX-2 enzyme.[21]
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[21][22]
-
Measurement: Immediately begin reading the absorbance at 590 nm (or a similar wavelength) kinetically for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the background wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Anticancer Activity
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against various cancer cell lines.[2][23][24] These compounds exert their effects through multiple mechanisms, including the inhibition of critical cell signaling enzymes like protein kinases, disruption of tubulin polymerization, and interaction with DNA.[2][25]
Mechanism of Action: Kinase Inhibition (JAK-STAT Pathway)
A primary mechanism for the anticancer activity of several pyrazole compounds is the inhibition of protein kinases. The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is vital for cell proliferation and survival.[26] Dysregulation of this pathway is implicated in various cancers and myeloproliferative neoplasms.[27][28]
Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[11][26] It binds competitively to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[27] This blockage inhibits the translocation of STATs to the nucleus, thereby downregulating the expression of genes involved in cell proliferation and survival, leading to an anti-tumor effect.[26][28]
Other anticancer mechanisms for pyrazole derivatives include dual inhibition of EGFR and VEGFR-2 and binding to the minor groove of DNA.[2]
Quantitative Data: Cytotoxicity
The in vitro anticancer activity of pyrazole compounds is assessed by their cytotoxicity against various cancer cell lines, with results often reported as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 43 | MCF-7 (Breast Cancer) | PI3 Kinase | 0.25 | [2] |
| Compound 53 | HepG2 (Liver Cancer) | EGFR / VEGFR-2 | 15.98 | [2] |
| Compound 54 | HepG2 (Liver Cancer) | EGFR / VEGFR-2 | 13.85 | [2] |
| Compound 59 | HepG2 (Liver Cancer) | DNA Binding | 2.0 | [2] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | - | 5.8 | [24] |
| Pyrazole Derivative | A549 (Lung Cancer) | - | 8.0 | [24] |
| Pyrazole Derivative | HeLa (Cervical Cancer) | - | 9.8 | [24] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[29]
Objective: To determine the IC50 value of a pyrazole compound against a specific cancer cell line.
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[30] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[31]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (pyrazole derivative)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[32]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[32] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[32]
-
MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[30] Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[31][32]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[31][32]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[32]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Activity
Pyrazole derivatives constitute a significant class of compounds with a broad spectrum of antibacterial and antifungal activities.[6][7][33][34] The growing threat of antimicrobial resistance has spurred research into novel therapeutic agents, and the pyrazole scaffold has proven to be a valuable starting point for the development of such compounds.[6]
Mechanism of Action
The specific mechanisms of antimicrobial action for many pyrazole derivatives are diverse and often not fully elucidated. However, their activity stems from their ability to interfere with essential microbial processes, leading to the inhibition of growth or cell death. The structure-activity relationship (SAR) studies are crucial in this field, highlighting how different substitutions on the pyrazole ring can significantly impact the potency and spectrum of activity against various bacterial and fungal strains.[6]
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[35][36][37]
| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| Compound 21a | Bacteria (Gram +/-) | Antibacterial | 62.5 - 125 | [33] |
| Compound 21a | Fungi | Antifungal | 2.9 - 7.8 | [33] |
| Compound 7e/7f | Bacteria & Fungi | Antimicrobial | 0.31 to <0.0024 | [38] |
| Fused pyrazole-pyrimidine | A. fumigatus (Fungus) | Antifungal | 6.25 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a compound.[36]
Objective: To determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a specific bacterium or fungus.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity (growth), and the MIC is identified as the lowest concentration in a well that remains clear.[36]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)[39]
-
Test compound (pyrazole derivative)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)[37]
-
Incubator
Procedure:
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.[36]
-
Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last well.[36]
-
-
Inoculation: Prepare the microbial inoculum and adjust its concentration. Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized inoculum.[36]
-
Controls: Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[36][37]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[37]
General Experimental Workflow
The discovery and validation of biologically active pyrazole compounds typically follow a structured workflow, from initial screening to more detailed mechanistic studies.
References
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- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. srrjournals.com [srrjournals.com]
- 25. tandfonline.com [tandfonline.com]
- 26. PathWhiz [pathbank.org]
- 27. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 28. ajmc.com [ajmc.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. MTT (Assay protocol [protocols.io]
- 33. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 35. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 36. benchchem.com [benchchem.com]
- 37. microbe-investigations.com [microbe-investigations.com]
- 38. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. protocols.io [protocols.io]
The Versatile Intermediate: A Technical Guide to 1-(1H-Pyrazol-1-yl)ethanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Pyrazol-1-yl)ethanone, a five-membered heterocyclic compound, has emerged as a valuable and versatile synthetic intermediate in the construction of a diverse array of more complex molecules, particularly those with potential pharmacological applications. Its unique structural features, combining an aromatic pyrazole ring with a reactive acetyl group, provide a gateway to a multitude of chemical transformations. This technical guide offers an in-depth exploration of the synthesis and synthetic utility of this compound, providing researchers and drug development professionals with a comprehensive resource for its application in modern organic synthesis.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the N-acetylation of pyrazole. This reaction is typically achieved by treating pyrazole with an acetylating agent such as acetic anhydride.
Experimental Protocol: N-Acetylation of Pyrazole
Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 10199-64-1 | [3][4] |
| Molecular Formula | C₅H₆N₂O | [3][4] |
| Molecular Weight | 110.11 g/mol | [4] |
| IUPAC Name | This compound | [4] |
Synthetic Applications of this compound as a Synthetic Intermediate
The presence of the acetyl group in this compound provides a reactive handle for various carbon-carbon bond-forming reactions, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds.
Claisen-Schmidt Condensation for the Synthesis of Pyrazolyl Chalcones
A primary application of this compound is its use as a ketone component in the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an enolizable ketone with a non-enolizable aromatic aldehyde to furnish an α,β-unsaturated ketone, commonly known as a chalcone. Pyrazolyl chalcones are important precursors for the synthesis of various heterocyclic systems, including pyrazolines, pyrimidines, and benzodiazepines, many of which exhibit significant biological activities.[6][7]
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
The following is a general protocol for the synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde, which can be adapted for this compound.[8][9]
-
Dissolve the substituted acetophenone (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the chalcone product.
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Logical Workflow for the Utility of this compound
Caption: Synthetic pathways originating from this compound.
Synthesis of Pyrazoline Derivatives
The pyrazolyl chalcones synthesized from this compound can be further elaborated into pyrazoline derivatives. This is typically achieved through a cyclization reaction with hydrazine hydrate or its derivatives.[10] The resulting pyrazolines can be N-acetylated in situ or in a subsequent step.[1][2]
Experimental Protocol: General Procedure for Pyrazoline Synthesis from Chalcones
A typical procedure for the synthesis of N-acetylated pyrazolines from chalcones is as follows:[1]
-
To a solution of the chalcone (1 equivalent) in a suitable solvent like ethanol, add hydrazine hydrate (1-1.2 equivalents) and acetic anhydride (1-1.2 equivalents).
-
A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added.
-
The reaction mixture is then refluxed for a period of time, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice water, followed by filtration and recrystallization.
Synthesis of Pyrazolyl Hydrazones
The carbonyl group of this compound can also react with hydrazine derivatives to form hydrazones. These compounds are of interest in medicinal chemistry and can serve as intermediates for the synthesis of other heterocyclic systems.
Experimental Protocol: General Procedure for Hydrazone Formation
A general method for the synthesis of pyrazole hydrazones involves the following steps:[11]
-
Dissolve the pyrazole ketone derivative (1 equivalent) and the desired hydrazine (e.g., phenylhydrazine, 1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Upon completion, the mixture is concentrated, and the crude product is isolated by filtration and purified by recrystallization from ethanol.
Experimental Workflow for Synthesis and Application
Caption: A typical experimental workflow for the synthesis and use of the title compound.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis via N-acetylation of pyrazole, combined with the reactivity of its acetyl group in key transformations such as the Claisen-Schmidt condensation, makes it a valuable building block for the construction of a diverse range of pyrazole-containing molecules. The resulting chalcones, pyrazolines, and hydrazones are important scaffolds in the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in research and development settings. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant biological potential.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. This compound | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. benchchem.com [benchchem.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1-(1H-Pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1H-Pyrazol-1-yl)ethanone, also known as N-acetylpyrazole. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. The acetylation occurs at the N1 position of the pyrazole ring.
IUPAC Name: 1-pyrazol-1-ylethanone[1] Synonyms: N-acetylpyrazole, 1-acetyl-1H-pyrazole[1] CAS Number: 10199-64-1[1][2] Molecular Formula: C₅H₆N₂O[1][3] Molecular Weight: 110.11 g/mol [1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, based on typical values for N-acetylpyrazoles and related structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | Doublet | 1H | H-5 |
| ~7.7 - 7.5 | Doublet | 1H | H-3 |
| ~6.5 - 6.3 | Triplet | 1H | H-4 |
| ~2.6 - 2.4 | Singlet | 3H | -COCH₃ |
Solvent: CDCl₃. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 - 166 | C=O (acetyl) |
| ~145 - 143 | C-5 |
| ~132 - 130 | C-3 |
| ~112 - 110 | C-4 |
| ~24 - 22 | -COCH₃ |
Solvent: CDCl₃. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives and publicly available data for related compounds.[1]
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3100 | Medium | C-H stretching (aromatic) |
| ~2950 - 2900 | Weak | C-H stretching (aliphatic) |
| ~1720 - 1700 | Strong | C=O stretching (amide I) |
| ~1590 - 1570 | Medium | C=N stretching (in-ring) |
| ~1480 - 1450 | Medium | C=C stretching (in-ring) |
| ~1370 - 1350 | Medium | C-H bending (methyl) |
| ~1280 - 1250 | Strong | C-N stretching |
Sample state: KBr pellet or thin film.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 110 | Moderate | [M]⁺ (Molecular Ion) |
| 68 | High | [M - C₂H₂O]⁺ |
| 43 | High | [CH₃CO]⁺ |
Ionization method: Electron Ionization (EI). Fragmentation pattern is predicted based on the structure and common fragmentation pathways for N-acyl compounds.
Experimental Protocols
The following protocols describe the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
3.1. Synthesis of this compound
This synthesis is based on the N-acetylation of pyrazole.
-
Materials:
-
Pyrazole
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1 equivalent) in a minimal amount of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
3.2. Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the solid product or cast a thin film from a volatile solvent.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a sample of the purified product into a mass spectrometer, typically via a gas chromatography (GC-MS) interface.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship between the compound and the information derived from various spectroscopic techniques.
References
Physical and chemical properties of N-acetylpyrazole
Introduction
N-acetylpyrazole is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The introduction of an acetyl group onto one of the nitrogen atoms modifies the electronic and steric properties of the pyrazole ring, influencing its reactivity and potential applications. While a significant body of research exists for substituted N-acetylpyrazole derivatives, particularly in the fields of medicinal and agricultural chemistry, data on the parent N-acetylpyrazole is less abundant. This guide provides a detailed overview of the known physical and chemical properties of N-acetylpyrazole and its derivatives, along with experimental protocols for their synthesis and characterization.
Physical and Chemical Properties
The physical and chemical properties of N-acetylpyrazoles can vary significantly with substitution on the pyrazole ring. The available quantitative data for the parent pyrazole and various N-acetylpyrazole derivatives are summarized below for comparison.
Properties of Pyrazole
For context, the properties of the parent compound, pyrazole, are presented in the table below. Pyrazole is a colorless solid with a pyridine-like odor.[1][2][3] It is a weak base and is partially soluble in water.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | [3] |
| Molecular Weight | 68.08 g/mol | [2][3] |
| Melting Point | 67-70 °C | [3] |
| Boiling Point | 186-188 °C | [3] |
| Solubility in Water | 19400 mg/L (at 25 °C) | [2] |
| pKa | 2.49 (at 25 °C) | [3] |
| LogP | 0.26 | [2] |
Physical Properties of N-Acetylpyrazole Derivatives
The melting points of several substituted N-acetylpyrazole derivatives have been reported in the literature. These values are influenced by the nature and position of the substituents on the pyrazole or pyrazoline ring.
| Compound | Melting Point (°C) |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | Not specified in abstract |
| 1-(3-(4-Chlorophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone | Not specified in abstract |
| 1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone | Not specified in abstract |
| 1-(4,5-Dihydro-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazol-1-yl)ethanone | Not specified in abstract |
| 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles (general class) | Various, e.g., 120-122°C for one derivative |
| 1-(3-(3,4-dichlorophenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl) ethanones | Not specified in abstract |
Spectroscopic Data of N-Acetylpyrazole Derivatives
Spectroscopic techniques are crucial for the characterization of N-acetylpyrazole derivatives. The key spectral features are summarized below.
| Spectroscopic Technique | Key Features and Observations for Derivatives |
| FT-IR (KBr, cm⁻¹) | A strong absorption band for the carbonyl stretching of the acetyl group (–COCH₃) is typically observed in the range of 1654-1665 cm⁻¹.[4] Aliphatic and aromatic C-H stretching vibrations are also present. |
| ¹H NMR (CDCl₃ or DMSO-d₆, δ ppm) | A characteristic singlet for the three protons of the acetyl group (COCH₃) appears in the upfield region. The chemical shifts and splitting patterns of the pyrazole/pyrazoline ring protons and any substituents provide detailed structural information. |
| ¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm) | The carbonyl carbon of the acetyl group gives a signal in the downfield region. Signals for the carbons of the pyrazole/pyrazoline ring and any substituents are also observed. For example, in some derivatives, the CH₂ and CH carbons of the pyrazoline ring appear at approximately 38 ppm and 51 ppm, respectively.[4] |
| Mass Spectrometry (EI-MS) | The mass spectra of N-acetylpyrazoles and their derivatives can provide information about the molecular weight and fragmentation patterns. For 4-acetylpyrazole, a constitutional isomer, the base peak is [M–CH₃]⁺, indicating the loss of the acetyl methyl group.[5] |
Experimental Protocols
The synthesis of N-acetylpyrazoles generally involves the acetylation of a pyrazole ring. A common method for synthesizing substituted N-acetylpyrazoline derivatives is through the cyclocondensation of chalcones with hydrazine hydrate, followed by acetylation.
General Synthesis of N-Acetylpyrazole Derivatives
A widely used method for the synthesis of N-acetylpyrazole derivatives involves the reaction of a corresponding pyrazole with an acetylating agent, such as acetic anhydride or glacial acetic acid.[6] The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or silica-supported sulfuric acid, and can sometimes be performed under solvent-free conditions.[7][8]
Materials:
-
Substituted or unsubstituted pyrazole
-
Acetic anhydride or glacial acetic acid
-
Catalyst (e.g., p-toluenesulfonic acid, fly-ash:H₂SO₄) (optional)
-
Solvent (e.g., ethanol) (optional)
Procedure:
-
A mixture of the pyrazole derivative, the acetylating agent (acetic anhydride or glacial acetic acid), and a catalytic amount of the chosen acid catalyst are mixed in a suitable solvent or under solvent-free conditions.
-
The reaction mixture is then heated, often under reflux or microwave irradiation, for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves pouring the mixture into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Characterization Methods
The synthesized N-acetylpyrazole derivatives are typically characterized using a combination of the following techniques:
-
Melting Point: Determined using a melting point apparatus.
-
FT-IR Spectroscopy: To identify the functional groups present in the molecule, particularly the acetyl carbonyl group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight and study the fragmentation pattern.
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[4]
Visualizations
Synthesis of N-Acetylpyrazole Derivatives from Chalcones
The following diagram illustrates a common synthetic pathway for N-acetylpyrazoline derivatives, starting from chalcones.
Caption: Generalized workflow for the synthesis of N-acetylpyrazoline derivatives.
General Acetylation of a Pyrazole Ring
This diagram shows the direct acetylation of a pyrazole to form an N-acetylpyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(1H-Pyrazol-1-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The primary method described is the direct N-acetylation of pyrazole with acetic anhydride. This application note includes a step-by-step methodology, tables of quantitative data for reagents and product characterization, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
Pyrazole and its derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. The N-acetylation of pyrazole to form this compound is a fundamental transformation that provides a key intermediate for further synthetic modifications. The acetyl group can influence the electronic properties of the pyrazole ring and serves as a handle for subsequent reactions. This protocol outlines a straightforward and efficient method for this synthesis.
Data Presentation
Table 1: Reagent Specifications and Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrazole | C₃H₄N₂ | 68.08 | 5.0 g | 0.073 mol |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 15 mL | 0.159 mol |
| Pyridine | C₅H₅N | 79.10 | 20 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | NaCl (aq) | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Table 2: Product Characterization Data for this compound [1]
| Property | Value |
| Molecular Formula | C₅H₆N₂O[1] |
| Molar Mass | 110.11 g/mol [1] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 197.9 ± 23.0 °C at 760 mmHg |
| IUPAC Name | This compound[1] |
| CAS Number | 10199-64-1[1] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J=2.8 Hz, 1H), 7.70 (d, J=1.6 Hz, 1H), 6.45 (dd, J=2.8, 1.6 Hz, 1H), 2.70 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 144.0, 130.5, 110.0, 22.5.[1] |
| IR (KBr, cm⁻¹) | ν: 1720 (C=O), 1580, 1470, 1380, 1250. |
| Mass Spec. (EI) | m/z (%): 110 (M+), 68, 43. |
Experimental Protocol
The synthesis of this compound is achieved through the N-acetylation of pyrazole using acetic anhydride in the presence of pyridine as a base and solvent.
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.073 mol) of pyrazole in 20 mL of pyridine.
-
Addition of Acetic Anhydride: Cool the solution in an ice bath. Slowly add 15 mL (0.159 mol) of acetic anhydride to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, pour the mixture into 100 mL of dichloromethane.
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to yellow liquid.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
Hydrochloric acid is corrosive. Handle with care.
References
Application Notes: Cyclocondensation of Hydrazine with β-Diketones for Pyrazole Synthesis
Introduction
The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, commonly known as the Knorr Pyrazole Synthesis, is a fundamental and widely utilized method for synthesizing pyrazole derivatives.[1][2][3] First described by Ludwig Knorr in 1883, this reaction is valued for its simplicity, high yields, and the aromatic stability of the resulting pyrazole ring.[1][2][4] Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] This core structure is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] Consequently, the Knorr synthesis and its variations remain a cornerstone for researchers in organic synthesis and drug development.
Applications in Research and Drug Development
The pyrazole nucleus is a privileged scaffold in pharmacology due to its diverse biological activities. The synthesis of polysubstituted pyrazoles via cyclocondensation is a direct route to novel therapeutic agents.
-
Antimicrobial and Antitubercular Agents : Certain 1,3-diaryl substituted pyrazole derivatives have shown potent activity against S. aureus and Mycobacterium tuberculosis.[5]
-
Anticancer Activity : Pyrazole compounds are explored for their potential as anticancer agents.[5]
-
Anti-inflammatory and Analgesic Properties : The pyrazole ring is a key component in several anti-inflammatory and pain-relieving drugs.[5]
-
Other Therapeutic Areas : The versatility of the pyrazole core extends to antiviral, antioxidant, neuroprotective, and antidiabetic applications.[5]
Reaction Mechanism
The reaction proceeds through a well-established pathway involving nucleophilic attack, formation of a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrazole ring.[1][6] The reaction is typically fast and high-yielding due to the formation of the stable aromatic product.[1] When an unsymmetrical β-diketone is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[4][7]
Quantitative Data Summary
The cyclocondensation of hydrazines with β-diketones is a robust reaction with consistently high yields reported across various substrates and conditions.
| Reactants (β-Dicarbonyl + Hydrazine) | Solvent / Catalyst | Conditions | Product | Yield (%) | Reference |
| Acetylacetone + Hydrazine Sulfate | 10% Sodium Hydroxide | 15°C, 1.5 hr | 3,5-Dimethylpyrazole | 77–81% | [8] |
| Acetylacetone + Hydrazine Hydrate | Water | 40°C | 3,5-Dimethylpyrazole | 74.99% | [9] |
| Ethyl Benzoylacetate + Hydrazine Hydrate | 1-Propanol / Acetic Acid | ~100°C, 1 hr | 5-Phenyl-3H-pyrazol-3-one | 79% (crude) | [1][10] |
| Acetylacetone + Substituted Phenyl Hydrazine HCl | Glycerol-Water (1:1) | 90°C, 3-4 hr | 1-Aryl-3,5-dimethylpyrazoles | Not Specified | [5] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones + Arylhydrazine | N,N-Dimethylacetamide / HCl | Ambient Temperature | 1-Aryl-3(5)-aryl-5(3)-trifluoromethylpyrazoles | 74–77% | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazoles from β-dicarbonyl compounds. Safety Note: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[1]
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
This protocol is adapted from the procedure reported in Organic Syntheses.[8] It is preferred over methods using hydrazine hydrate, which can sometimes lead to violent reactions.[8]
Materials:
-
Hydrazine sulfate (0.50 mole, 65 g)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (0.50 mole, 50 g, ~51.3 mL)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°C)
Equipment:
-
1-L round-bottomed flask
-
Stirrer
-
Separatory funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 1-L round-bottomed flask fitted with a stirrer, separatory funnel, and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the solution reaches 15°C.
-
While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
-
Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation using a rotary evaporator.
-
The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure to obtain 37–39 g (77–81% yield) with a melting point of 107–108°C.
-
The product can be further purified by recrystallization from approximately 250 mL of 90–100°C petroleum ether if desired.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes a variation of the Knorr synthesis using a β-ketoester, adapted from a procedure using ethyl benzoylacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
TLC supplies (e.g., silica plates, 30% ethyl acetate/70% hexane mobile phase)
Equipment:
-
20-mL scintillation vial
-
Magnetic stir bar
-
Hot plate with stirring capability
-
TLC chamber and UV lamp
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial containing a magnetic stir bar.
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a thin-layer chromatography (TLC) analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) as a reference.
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.
-
Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring to precipitate the product.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a pivotal class of five-membered nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals.[1] Derivatives of pyrazole are of paramount interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature a pyrazole scaffold.[1][3]
Microwave-assisted synthesis has emerged as a powerful and green tool in medicinal chemistry, enabling the rapid and efficient synthesis of compound libraries for screening.[1][4] This technology offers significant advantages over conventional heating methods.
Key Advantages of Microwave-Assisted Synthesis:
-
Speed: Reaction times are often dramatically reduced from hours to mere minutes.[1][3]
-
Yield: Increased reaction efficiency frequently leads to higher product yields.[1][3]
-
Purity: Cleaner reactions can simplify product purification processes.[1]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[4][5]
These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, including data presentation comparing microwave and conventional methods, and visualizations of the experimental workflow.
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1]
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not Specified |
Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [3]
| Product | Method | Power (W) | Temperature (°C) | Time | Yield (%) |
| Quinolin-2(1H)-one-based Pyrazoles | Microwave-Assisted | 360 | 120 | 7-10 min | 68-86 |
Table 4: Multi-component Synthesis of Pyrazol-5-ol Derivatives [6][7]
| Catalyst | Method | Power (W) | Time | Solvent | Yield (%) |
| Graphene Oxide (0.05 wt%) | Microwave-Assisted | 180 | 4 min | Water | 95 |
| None | Microwave-Assisted | 180 | 15-35 min | Various Polar Solvents | 21-95 |
Experimental Protocols
Protocol 1: Synthesis of Pyrazoles from Chalcones
This protocol describes the synthesis of pyrazole derivatives from chalcone precursors using microwave irradiation.[1]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: Solvent-Free Synthesis of Pyrazolones from β-Ketoesters
This protocol outlines a green, solvent-free approach to synthesizing pyrazolone derivatives from β-ketoesters and hydrazines under microwave irradiation.[5]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Substituted or unsubstituted hydrazine
-
Domestic microwave oven
-
Reaction vessel (e.g., beaker or flask)
Procedure:
-
In an open Erlenmeyer flask, take a mixture of the β-ketoester and the substituted or unsubstituted hydrazine.
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture. The power and time of irradiation will need to be optimized for the specific reactants.
-
The reaction proceeds rapidly, often within minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be further purified by recrystallization.[1]
Protocol 3: Multi-component Synthesis of Pyranopyrazoles
This protocol describes a one-pot, multi-component synthesis of pyranopyrazole derivatives under microwave irradiation.[8]
Materials:
-
Pyrazolone derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one)
-
Aromatic aldehyde
-
Malononitrile
-
Dry Ethanol
-
Piperidine (catalytic amount)
-
Microwave reactor
Procedure:
-
In a reaction vessel suitable for microwave synthesis, combine the pyrazolone derivative, aromatic aldehyde, and malononitrile in dry ethanol.
-
Add a catalytic amount of piperidine.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 2-8 minutes.[8]
-
Upon completion, cool the reaction mixture.
-
Pour the mixture into hot water to precipitate the product.[1]
-
Collect the solid by filtration and purify by recrystallization.
Visualizations
General Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: A generalized workflow for the synthesis of pyrazole derivatives using microwave technology.
Logical Relationship in Multi-Component Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for Ultrasound-Assisted Synthesis of 1-(1H-Pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(1H-pyrazol-1-yl)ethanone, a valuable building block in medicinal chemistry, utilizing ultrasound irradiation as a green and efficient methodology. A comparison with the conventional heating method is also presented to highlight the advantages of sonication.
Introduction
This compound and its derivatives are key intermediates in the development of a wide range of biologically active compounds. The pyrazole moiety is a prominent scaffold in many pharmaceuticals exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The N-acetylation of pyrazole is a fundamental step in the structural modification and diversification of these important heterocyclic compounds. Traditional synthesis methods often require prolonged reaction times and elevated temperatures. Ultrasound-assisted synthesis emerges as a powerful alternative, offering benefits such as accelerated reaction rates, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.[4][5][6]
Principle of Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement of mass transfer. These effects can dramatically increase reaction rates and yields, often under less harsh conditions than conventional methods.[7][8]
Experimental Protocols
Materials and Equipment
-
Pyrazole (C₃H₄N₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware and work-up equipment
Protocol 1: Ultrasound-Assisted Synthesis of this compound (Solvent-Free)
This protocol describes a catalyst-free and solvent-free approach, which is an environmentally friendly method for the N-acetylation of pyrazole.
Procedure:
-
In a 50 mL round-bottom flask, add pyrazole (1.0 g, 14.7 mmol).
-
To the same flask, add acetic anhydride (2.1 g, 20.6 mmol, 1.4 equivalents).
-
Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath.
-
Turn on the ultrasound and set the temperature to 50-60°C.
-
Irradiate the reaction mixture for 15-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acetic anhydride and acetic acid formed.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Protocol 2: Conventional Synthesis of this compound
This protocol outlines the traditional method for the N-acetylation of pyrazole using conventional heating.
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyrazole (1.0 g, 14.7 mmol) in toluene (20 mL).
-
Slowly add acetic anhydride (2.1 g, 20.6 mmol, 1.4 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acetic anhydride and acetic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
The following table summarizes the comparative quantitative data for the ultrasound-assisted and conventional synthesis methods for this compound.
| Parameter | Ultrasound-Assisted Method | Conventional Method | Reference |
| Reaction Time | 15-25 minutes | 2-3 hours | [9][10] |
| Yield | > 90% | 70-85% | [6][11] |
| Temperature | 50-60°C | 110°C (Reflux) | |
| Solvent | Solvent-Free | Toluene | |
| Catalyst | None | None | [4] |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the N-acetylation of pyrazole.
Experimental Workflow: Ultrasound-Assisted Synthesis
Caption: Workflow for the ultrasound-assisted synthesis.
Logical Relationship: Advantages of Ultrasound Synthesis
Caption: Advantages of ultrasound-assisted synthesis.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. The pyrazole nucleus is a constituent of several commercially available drugs.[2] The acetyl group at the N1 position can serve as a handle for further molecular elaborations or can be a part of the final pharmacophore.
-
Synthesis of Novel Pyrazole Derivatives: This compound is a precursor for the synthesis of more complex pyrazole derivatives with potential therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3]
-
Lead Optimization: In drug discovery programs, the N-acetyl group can be readily modified to explore the structure-activity relationship (SAR) of a series of compounds, aiding in the optimization of lead candidates.
-
Development of Kinase Inhibitors: Pyrazole-based compounds have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. This compound can be a starting material for the synthesis of such inhibitors.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. biosynce.com [biosynce.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] For medicinal chemists and drug development professionals, this reaction provides a crucial pathway for the functionalization of the pyrazole nucleus, a privileged scaffold found in numerous pharmaceuticals.[3][4][5] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][5][6]
The reaction typically employs a Vilsmeier reagent, which is a halomethyleniminium salt formed from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][7] The resulting pyrazole-4-carbaldehydes are highly valuable intermediates, serving as versatile building blocks for the synthesis of more complex, biologically active molecules and fused heterocyclic systems.[4][8][9]
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the Vilsmeier reagent. For most substituted pyrazoles, this attack occurs regioselectively at the C4 position, which is the most nucleophilic carbon on the ring.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Antimicrobial Screening of 1-(1H-Pyrazol-1-yl)ethanone Derivatives
Introduction Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[1] Their versatile scaffold is a key feature in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidepressant effects.[2][3] The emergence of drug-resistant microbial strains presents a global health crisis, necessitating the development of novel antimicrobial agents.[4] Pyrazole-based compounds, such as the antibiotic Sulfaphenazole, have demonstrated considerable antibacterial activity, making them attractive candidates for new drug discovery programs.[2]
This document provides detailed protocols for the synthesis of 1-(1H-pyrazol-1-yl)ethanone derivatives, a subclass of pyrazoles, and the subsequent evaluation of their antimicrobial properties. The synthetic route often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5][6] The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
I. Synthesis of this compound Derivatives
A common and effective method for synthesizing pyrazole derivatives involves a two-step process: (1) Claisen-Schmidt condensation to form a chalcone intermediate, and (2) cyclization of the chalcone with a hydrazine derivative to form the pyrazole ring.[6][7][8]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Chalcone Intermediate (General Procedure)
-
Reactant Preparation: In a round-bottom flask, dissolve an appropriately substituted acetophenone (1.0 eq.) in ethanol.
-
Catalyst Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the flask.
-
Aldehyde Addition: Cool the mixture in an ice bath and add a substituted aromatic aldehyde (1.0 eq.) dropwise with continuous stirring.
-
Reaction: Allow the mixture to stir at room temperature for several hours (typically 4-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Isolation: Filter the precipitated solid (the chalcone), wash thoroughly with water until the filtrate is neutral, and dry the product.
-
Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified intermediate.
Step 2: Synthesis of this compound Derivative (General Procedure)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 eq.) from Step 1 in a suitable solvent, such as absolute ethanol or glacial acetic acid.[5][9]
-
Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O) (1.2-1.5 eq.) to the solution.[9]
-
Reflux: Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction completion by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the final this compound derivative.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 1-(1H-Pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2][3][4] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the inhibition of specific kinases is a major focus of targeted therapy. A significant number of FDA-approved small-molecule kinase inhibitors, including Ruxolitinib (targeting JAK1/JAK2) and Crizotinib (targeting ALK/MET), feature a pyrazole moiety, underscoring its importance in drug design.[1][2]
1-(1H-Pyrazol-1-yl)ethanone is a versatile and readily available starting material for the synthesis of diverse heterocyclic systems. Its acetyl group provides a reactive handle for various chemical transformations, enabling the construction of more complex molecular architectures suitable for kinase inhibition. This document provides detailed protocols for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a core structure found in numerous kinase inhibitors, starting from this compound. Additionally, it outlines a general workflow for screening the synthesized compounds for kinase inhibitory activity and presents relevant signaling pathways targeted by pyrazole-based inhibitors.
Synthetic Pathway Overview
The following multi-step synthesis transforms the simple starting material, this compound, into a more complex pyrazolo[1,5-a]pyrimidine scaffold. This core can be further functionalized to generate a library of potential kinase inhibitors. The key steps involve a Claisen condensation to form a reactive 1,3-dicarbonyl intermediate, followed by a cyclization reaction with an appropriate amine-containing building block.
Caption: Synthetic route from this compound to a pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-Pyrazol-1-yl)butane-1,3-dione (Intermediate)
This protocol details the Claisen condensation of this compound with diethyl carbonate to yield the 1,3-dicarbonyl intermediate.
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
To this solution, add this compound (1.0 equivalent) and diethyl carbonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with 1M HCl to a pH of ~4-5.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(1H-Pyrazol-1-yl)butane-1,3-dione by column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine (Final Scaffold)
This protocol describes the cyclization of the 1,3-dicarbonyl intermediate with 3-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
1-(1H-Pyrazol-1-yl)butane-1,3-dione
-
3-Aminopyrazole
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(1H-Pyrazol-1-yl)butane-1,3-dione (1.0 equivalent) and 3-aminopyrazole (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure pyrazolo[1,5-a]pyrimidine product.
Application: Targeting Kinase Signaling Pathways
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are designed to act as ATP-competitive kinase inhibitors. Many such scaffolds are known to target critical signaling pathways implicated in cancer and inflammatory diseases, such as the JAK/STAT and MAPK/ERK pathways.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell growth, and hematopoiesis. Dysregulation of this pathway is linked to myeloproliferative neoplasms and autoimmune disorders. Pyrazole-based inhibitors can block the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene expression.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
General Experimental Workflow for Kinase Inhibitor Screening
Once a library of pyrazolo[1,5-a]pyrimidine derivatives is synthesized, a systematic workflow is required to identify and characterize potent kinase inhibitors.
Caption: General workflow for the screening and identification of novel kinase inhibitors.
Quantitative Data: Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of various pyrazole-containing compounds against different protein kinases, as reported in the literature. This data illustrates the potential for this scaffold to yield highly potent inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine | DYRK1B | 3 | HCT116 | [4] |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | - | [5] |
| Pyrazolyl Benzimidazole | Aurora A | 28.9 | - | [6] |
| Pyrazolyl Benzimidazole | Aurora B | 2.2 | - | [6] |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 | 600 | HCT-116 | [7] |
Conclusion
This compound serves as an effective and economical starting point for the synthesis of complex heterocyclic structures with potential as kinase inhibitors. The protocols provided herein offer a clear pathway to generate a pyrazolo[1,5-a]pyrimidine scaffold, a core found in many biologically active molecules. By combining rational synthesis with systematic biological screening, novel and potent kinase inhibitors can be developed to target signaling pathways implicated in a variety of human diseases.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(1H-Pyrazol-1-yl)ethanone in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole moiety is a cornerstone in the development of modern agrochemicals due to its versatile biological activities and synthetic accessibility. As a five-membered heterocyclic ring containing two adjacent nitrogen atoms, the pyrazole scaffold allows for diverse functionalization, leading to the discovery of potent herbicides, insecticides, and fungicides. 1-(1H-Pyrazol-1-yl)ethanone serves as a key building block and intermediate in the synthesis of a variety of these agrochemically active compounds. Its reactivity allows for modifications at the acetyl group and the pyrazole ring, enabling the generation of extensive chemical libraries for screening and optimization. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the synthesis of next-generation crop protection agents.
Herbicidal Applications
Derivatives of this compound have shown significant promise as herbicides. The mode of action often involves the inhibition of key enzymes in plant metabolic pathways. For instance, certain pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plastoquinone biosynthesis, leading to bleaching symptoms and eventual plant death.
Quantitative Data for Herbicidal Activity
| Compound ID | Target Weed | Activity Type | EC50 / Inhibition (%) | Dosage | Reference |
| 5n | Barnyard Grass (Echinochloa crusgalli) | Post-emergence | Good Herbicidal Activity | 0.05 mmol m⁻² | [1] |
| 5o | Barnyard Grass (Echinochloa crusgalli) | Post-emergence | More potent than Pyrazoxyfen | 0.05 mmol m⁻² | [1] |
| 6a | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | Post-emergence | 50-60% inhibition | 150 g a.i./hm² | [2][3] |
| 6c | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | Post-emergence | 50-60% inhibition | 150 g a.i./hm² | [2][3] |
Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
This protocol describes the synthesis of a pyrazole derivative with potential herbicidal and pesticidal properties. While the synthesis starts from pyrazole, the resulting product is an ethanone derivative, illustrating a key synthetic transformation.
Materials:
-
2,4-Dichlorophenoxyacetic acid (0.5 g, 2.25 mmol)
-
Thionyl chloride (1 ml)
-
Pyrazole (0.5 g)
-
Chloroform (5 ml)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reflux apparatus, round-bottom flask, separatory funnel, crystallization dish
Procedure:
-
A mixture of 2,4-dichlorophenoxyacetic acid (0.5 g) and thionyl chloride (1 ml) is heated under reflux for 1 hour.[4]
-
An excess of pyrazole (0.5 g) dissolved in chloroform (5 ml) is added to the refluxing mixture.[4]
-
The reaction mixture is heated for a further 1.5 hours.[4]
-
The solvents are removed under reduced pressure.
-
The residue is dissolved in chloroform and washed with a saturated sodium bicarbonate solution.[4]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and allowed to crystallize.
-
Pale brown prisms of 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone are obtained. Yield: 84% .[4]
Diagram: Synthesis of a Herbicidal Pyrazole Derivative
Caption: Synthetic pathway for a herbicidal pyrazole derivative.
Insecticidal Applications
Pyrazole-based insecticides are highly effective against a broad spectrum of pests. A prominent mode of action for many pyrazole insecticides is the disruption of the central nervous system by blocking GABA-gated chloride channels. This leads to hyperexcitation, convulsions, and eventual death of the insect.
Quantitative Data for Insecticidal Activity
| Compound ID | Target Pest | Activity Type | LC50 / Mortality (%) | Concentration | Reference |
| 7h | Aphis fabae | Mortality | 85.7% | 12.5 mg/L | [5] |
| 7 | Culex pipiens (Lab strain) | Larvicidal | 180.35 µg/mL | - | [6] |
| 5 | Culex pipiens (Lab strain) | Larvicidal | 222.87 µg/mL | - | [6] |
| 9 | Culex pipiens (Lab strain) | Larvicidal | 235.25 µg/mL | - | [6] |
| 5 | Plodia interpunctella | Insecticidal | ~100% | 400 µg/mL | [7] |
| 9 | Plodia interpunctella | Insecticidal | ~100% | 400 µg/mL | [7] |
| 10 | Plodia interpunctella | Insecticidal | 96.6% | 400 µg/mL | [7] |
| 17 | Plodia interpunctella | Insecticidal | ~100% | 400 µg/mL | [7] |
Experimental Protocol: General Synthesis of Pyrazole-5-Carboxamide Derivatives
This protocol outlines a general method for synthesizing pyrazole carboxamides, a class of compounds with known insecticidal activity. Although the specific starting material is a pyrazole carboxylic acid, this highlights a key derivatization pathway for pyrazole-based compounds.
Materials:
-
1H-Pyrazole-5-carboxylic acid derivative
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the 1H-pyrazole-5-carboxylic acid derivative in an anhydrous solvent (e.g., DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the conversion to the acid chloride is complete (monitored by TLC).
-
Remove the excess solvent and reagent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF).
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-5-carboxamide.
Diagram: General Workflow for Agrochemical Discovery
Caption: A logical workflow for the discovery of new pyrazole agrochemicals.
Fungicidal Applications
Pyrazole carboxamides are also prominent in the development of fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). By inhibiting the mitochondrial respiratory chain of fungi, these compounds effectively control a wide range of plant pathogens.
Quantitative Data for Fungicidal Activity
| Compound ID | Target Fungus | Activity Type | Inhibition (%) | Concentration | Reference |
| 10d | Gaeumannomyces graminis var. tritici | Inhibition | >90% | 50 µg/mL | [8] |
| 10e | Gaeumannomyces graminis var. tritici | Inhibition | >90% | 50 µg/mL | [8] |
| 10h | Gaeumannomyces graminis var. tritici | Inhibition | >90% | 50 µg/mL | [8] |
| 10i | Gaeumannomyces graminis var. tritici | Inhibition | >90% | 50 µg/mL | [8] |
| 10j | Gaeumannomyces graminis var. tritici | Inhibition | >90% | 50 µg/mL | [8] |
| 10d | Gaeumannomyces graminis var. tritici | Inhibition | 100% | 16.7 µg/mL | [8] |
| 10e | Gaeumannomyces graminis var. tritici | Inhibition | 94.0% | 16.7 µg/mL | [8] |
| 26 | Botrytis cinerea | EC50 | 2.432 µg/mL | - | [9] |
| 26 | Rhizoctonia solani | EC50 | 2.182 µg/mL | - | [9] |
| 26 | Valsa mali | EC50 | 1.787 µg/mL | - | [9] |
Experimental Protocol: Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
This protocol details the synthesis of pyrazole-containing oxadiazole derivatives, which have been evaluated for antimicrobial activity. The synthesis starts from pyrazole and involves several steps to build the final heterocyclic system.
Step 1: Synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate (1)
-
A mixture of pyrazole (0.1 mol) and ethyl chloroacetate (0.1 mol) in 50 ml of dry acetone in the presence of potassium carbonate (3.0 g) is refluxed for 6 hours with stirring at 80°C.[10]
-
The reaction mixture is filtered, and the product is separated and recrystallized from ethanol. Yield: 72% .[10]
Step 2: Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide (2)
-
A mixture of compound 1 (0.1 mol) and hydrazine hydrate (0.1 mol, 80%) in 30 ml of absolute ethanol is refluxed for 3 hours.[10]
-
The reaction mixture is concentrated, cooled, and the product is separated by filtration and recrystallized from ethanol.
Step 3: Synthesis of N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide (3a-f)
-
A mixture of compound 2 (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in 30 ml of ethanol with a few drops of glacial acetic acid is refluxed for 8 hours.
-
The reaction mixture is cooled, and the separated solid is filtered and recrystallized from ethanol.
Step 4: Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone (4a-e)
-
A mixture of the Schiff base (3a-e) (0.01 mol) in acetic anhydride (15 ml) is refluxed for 6 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The separated solid is filtered, washed with water, and recrystallized from ethanol.
Diagram: Multi-step Synthesis of Pyrazole-Oxadiazole Derivatives
Caption: Synthetic route to pyrazole-oxadiazole derivatives.
Conclusion
This compound and its closely related derivatives are valuable precursors in the synthesis of a wide range of agrochemicals. The synthetic versatility of the pyrazole core allows for the introduction of various pharmacophores, leading to compounds with potent herbicidal, insecticidal, and fungicidal activities. The provided protocols and quantitative data serve as a practical guide for researchers in the field of agrochemical discovery and development, highlighting the significance of the pyrazole scaffold in creating effective crop protection solutions. Further exploration of the chemical space around this compound is anticipated to yield novel agrochemicals with improved efficacy and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Bioactivity Testing of 1-(1H-Pyrazol-1-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the bioactivity of 1-(1H-pyrazol-1-yl)ethanone and its derivatives. The protocols detailed herein are foundational for screening and characterizing compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities.
Introduction to this compound Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this compound, in particular, have garnered significant interest due to their potential as anti-inflammatory, anticancer, and kinase-inhibiting agents.[3][1][4][5][6] These compounds exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3][7] This document outlines standardized cell-based assays to quantify the bioactivity of these derivatives and elucidate their mechanisms of action.
Data Presentation: Quantitative Bioactivity of Pyrazole Derivatives
The following tables summarize the in vitro bioactivity of various pyrazole derivatives from the literature, providing a comparative overview of their potency against different cell lines and molecular targets.
Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-chalcone derivatives | Various | Varies | [8] |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [9] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Varies | [9] |
| Compound 5 | HepG2 | 13.14 | [10] |
| Compound 5 | MCF-7 | 8.03 | [10] |
| Compound 6 | HepG2 | 22.76 | [10] |
| Compound 6 | MCF-7 | 26.08 | [10] |
| Compound 10 | MCF-7 | 15.38 | [10] |
| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | [11] |
| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | [11] |
| Benzofuropyrazole 4a | K562 | 0.26 | [12] |
| Benzofuropyrazole 4a | A549 | 0.19 | [12] |
| Pyrazole 5b | K562, MCF-7, A549 | Highly potent | [12] |
| Pyrazole derivative 5d | HepG2 | 8.98 ± 0.1 | [13] |
| Pyrazole derivative 5d | HCT116 | 7.77 ± 0.1 | [13] |
| Pyrazole derivative 5d | MCF-7 | 6.99 ± 0.1 | [13] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 4-amino-(1H)-pyrazole 3f | JAK1 | 3.4 | [14] |
| 4-amino-(1H)-pyrazole 3f | JAK2 | 2.2 | [14] |
| 4-amino-(1H)-pyrazole 3f | JAK3 | 3.5 | [14] |
| Pyrazole-based inhibitor 22 | CDK2 | 24 | [15] |
| Pyrazole-based inhibitor 22 | CDK5 | 23 | [15] |
| Pyrazole derivative 5 | CDK2 | 560 | [10] |
| Pyrazole derivative 6 | CDK2 | 460 | [10] |
| Pyrazole derivative 11 | CDK2 | 450 | [10] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 µM | [3] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 µM | [3] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | 0.12 µM | [3] |
| New pyrazole derivative 2a | COX-2 Inhibition | 19.87 nM | [16] |
| New pyrazole derivative 3b | COX-2 Inhibition | 39.43 nM | [16] |
| New pyrazole derivative 5b | COX-2 Inhibition | 38.73 nM | [16] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4-4.5 x 10³ cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[12][17] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Principle: The assay utilizes a specific substrate for a particular caspase (e.g., Caspase-3, -8, or -9) that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the pyrazole derivatives, then lyse the cells to release the cellular contents.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Detection: Measure the signal (colorimetric or fluorescent) using a plate reader. The signal intensity is proportional to the caspase activity. Western blotting can also be used to detect the cleavage of caspases and their substrates like PARP-1.[18][19][20]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Principle: The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by COX enzymes. The inhibitory effect of the compounds is determined by quantifying the reduction in prostaglandin levels.
Protocol:
-
Enzyme and Compound Incubation: Incubate the purified COX-1 or COX-2 enzyme with the pyrazole derivative at various concentrations.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
PGE2 Quantification: Measure the amount of PGE2 produced using an ELISA kit or other detection methods.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX-1 and COX-2 to assess its potency and selectivity.
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.
Principle: A variety of formats are available, but a common method involves incubating the kinase, a substrate (often a peptide), and ATP with the test compound. The amount of phosphorylated substrate is then quantified.
Protocol:
-
Assay Setup: In a microplate, combine the target kinase, its specific substrate, ATP, and the pyrazole derivative at different concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. This can be an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo).[4]
-
Signal Measurement: Read the signal using a plate reader.
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway: Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[7][14] 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[14]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.
Experimental Workflow: General Screening Cascade
A logical workflow is essential for the efficient evaluation of novel compounds.
Caption: A general workflow for evaluating novel pyrazole derivatives.
Logical Relationship: Apoptosis Induction Pathways
Pyrazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[21][19]
Caption: Intrinsic and extrinsic pathways of apoptosis induced by pyrazole derivatives.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. ijnrd.org [ijnrd.org]
- 7. benchchem.com [benchchem.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. benchchem.com [benchchem.com]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jpp.krakow.pl [jpp.krakow.pl]
- 19. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of N-acetylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylpyrazole is a key heterocyclic motif found in numerous pharmacologically active compounds and serves as a versatile building block in organic synthesis. Its structural elucidation is fundamental for quality control, reaction monitoring, and the comprehensive understanding of its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of N-acetylpyrazole, providing detailed information about its molecular structure, connectivity, and electronic environment. This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of N-acetylpyrazole, including representative data and experimental workflows.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for N-acetylpyrazole. Note: The data presented here are representative and compiled from spectral data of closely related pyrazole and N-acetylated pyrazole derivatives in the absence of a publicly available, experimentally verified dataset for the unsubstituted parent compound. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Table 1: ¹H NMR Spectral Data for N-acetylpyrazole (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.7 - 7.9 | Doublet of doublets | J₃,₄ ≈ 2.0, J₃,₅ ≈ 0.8 |
| H-4 | ~ 6.4 - 6.6 | Triplet | J₄,₃ ≈ J₄,₅ ≈ 2.5 |
| H-5 | ~ 8.2 - 8.4 | Doublet of doublets | J₅,₄ ≈ 3.0, J₅,₃ ≈ 0.8 |
| -COCH₃ | ~ 2.6 - 2.8 | Singlet | - |
Table 2: ¹³C NMR Spectral Data for N-acetylpyrazole (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~ 142 - 144 |
| C-4 | ~ 112 - 114 |
| C-5 | ~ 130 - 132 |
| C=O | ~ 168 - 170 |
| -COCH₃ | ~ 22 - 24 |
Experimental Protocols
This section outlines a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of N-acetylpyrazole.
1. Sample Preparation
-
Materials:
-
N-acetylpyrazole sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥ 99.8% D)
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane, TMS, 0.03-0.05% v/v)
-
Pipettes and a clean, dry vial
-
-
Procedure:
-
Accurately weigh the N-acetylpyrazole sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
If an internal standard is not already present in the solvent, add TMS.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 (or more, as ¹³C has low natural abundance).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Decoupling: Proton broadband decoupling during acquisition.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using a residual solvent peak, reference the CDCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals.
Mandatory Visualizations
The following diagrams illustrate the structure of N-acetylpyrazole with its atom numbering and the general workflow for its NMR characterization.
Caption: Structure of N-acetylpyrazole and its NMR signal assignments.
Caption: General workflow for NMR characterization of N-acetylpyrazole.
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(1H-Pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 1-(1H-Pyrazol-1-yl)ethanone, a key heterocyclic building block in medicinal chemistry. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex reaction mixtures and for metabolic studies. A detailed protocol for acquiring the mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with a summary of the major fragment ions and a proposed fragmentation pathway.
Introduction
This compound is a versatile intermediate in the synthesis of various biologically active molecules. Mass spectrometry is a primary analytical technique for the characterization of such compounds. Electron ionization mass spectrometry provides reproducible fragmentation patterns that serve as a molecular fingerprint, aiding in structural elucidation and purity assessment. This document outlines the expected fragmentation pattern of this compound and provides a standardized protocol for its analysis.
Quantitative Fragmentation Data
The mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for positive identification. The prominent ions observed upon electron ionization are summarized in the table below.
| m/z | Proposed Fragment | Chemical Formula | Interpretation |
| 110 | [M]•+ | [C₅H₆N₂O]•+ | Molecular Ion |
| 68 | [C₃H₄N₂]•+ | [C₃H₄N₂]•+ | Pyrazole radical cation (Base Peak) |
| 43 | [CH₃CO]+ | [C₂H₃O]+ | Acetyl cation |
| 41 | [C₃H₅]+ | [C₃H₅]+ | Propargyl cation from pyrazole ring fragmentation |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the cleavage of the bond between the acetyl group and the pyrazole ring, as well as characteristic fragmentation of the pyrazole ring itself. The molecular ion is formed by the loss of an electron. The most favorable fragmentation pathway involves the cleavage of the N-C(O) bond to yield the highly stable pyrazole radical cation (m/z 68), which is observed as the base peak in the spectrum.[1] Another significant fragmentation is the formation of the acetyl cation (m/z 43). Further fragmentation of the pyrazole ring can lead to the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines the methodology for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Solvent: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.
Table of GC-MS Parameters:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms, HP-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | - Initial temperature: 70 °C, hold for 1 min- Ramp: 10 °C/min to 250 °C- Hold: 5 min at 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 35 - 300 |
| Scan Rate | 2 scans/sec |
3. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data over the specified mass range.
-
Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the data provided in this application note and/or a reference library for confirmation.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is dominated by the formation of the stable pyrazole radical cation at m/z 68. The provided GC-MS protocol offers a reliable method for the analysis of this compound, facilitating its identification and characterization in various research and development settings. This application note serves as a valuable resource for scientists working with pyrazole-containing molecules.
References
Application Notes: Identification of Functional Groups in 1-(1H-Pyrazol-1-yl)ethanone using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. This document provides detailed application notes and a protocol for the use of IR spectroscopy in characterizing the functional groups present in 1-(1H-Pyrazol-1-yl)ethanone, a key heterocyclic compound. The characteristic vibrational frequencies of the carbonyl group, the pyrazole ring, and the methyl group are discussed and tabulated for easy reference.
Introduction to IR Spectroscopy of this compound
This compound is a heterocyclic compound featuring a pyrazole ring N-acylated with an acetyl group. The molecular structure consists of several key functional groups that exhibit characteristic absorption bands in the infrared spectrum:
-
Carbonyl (C=O) group: The acetyl group introduces a carbonyl functionality. The position of its stretching vibration is sensitive to the electronic environment, including the adjacent nitrogen atom of the pyrazole ring.
-
Pyrazole Ring: This aromatic five-membered ring contains C-H, C=N, and C=C bonds, each with distinct vibrational modes.
-
Methyl (CH₃) group: The acetyl moiety also includes a methyl group with characteristic C-H stretching and bending vibrations.
IR spectroscopy allows for the rapid and non-destructive confirmation of these functional groups, making it an invaluable tool in the synthesis and quality control of this and related compounds.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected IR absorption bands for the key functional groups in this compound. The wavenumber ranges are based on typical values for these functional groups in similar chemical environments. For instance, in related N-acetyl pyrazoline derivatives, the carbonyl (C=O) stretching vibration has been observed as a strong band around 1654-1663 cm⁻¹[1][2].
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Pyrazole Ring | Aromatic C-H Stretch | 3150 - 3000 | Medium to Weak | Characteristic of C-H bonds on the aromatic pyrazole ring[1]. |
| C=N Stretch | 1580 - 1450 | Medium | Often appears as multiple bands due to coupling with C=C stretching. | |
| C=C Stretch | 1600 - 1400 | Medium to Weak | Part of the complex fingerprint region of the pyrazole ring. | |
| C-H In-plane Bend | 1300 - 1000 | Medium | ||
| C-H Out-of-plane Bend | 900 - 700 | Strong | The pattern can sometimes provide information about substitution on the ring. | |
| Acetyl Group | C=O Stretch (Amide I) | 1710 - 1670 | Strong | The frequency is lowered from a typical ketone due to the resonance effect of the nitrogen atom, giving it amide-like character. |
| CH₃ Asymmetric Stretch | ~2960 | Medium to Weak | ||
| CH₃ Symmetric Stretch | ~2870 | Medium to Weak | ||
| CH₃ Asymmetric Bend | ~1450 | Medium | ||
| CH₃ Symmetric Bend | ~1370 | Medium |
Experimental Protocol: Acquiring the IR Spectrum
This protocol outlines the standard procedure for obtaining an IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
3.1. Materials and Equipment
-
This compound sample
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or another suitable solvent.
-
Allow the crystal to air dry completely.
-
Record a background spectrum. This will subtract the absorbance from the air and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula.
-
If the sample is a solid, use the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions to the expected values in the data table to identify the functional groups.
-
-
Cleaning:
-
Retract the pressure clamp and carefully remove the sample from the ATR crystal using a clean spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any residual sample.
-
Visualization of the Identification Workflow
The logical workflow for identifying the functional groups in this compound using IR spectroscopy can be visualized as follows:
Caption: Workflow for IR spectroscopic analysis of this compound.
Conclusion
IR spectroscopy is a highly effective and straightforward method for the structural elucidation of this compound. By identifying the characteristic absorption bands of the carbonyl, pyrazole ring, and methyl functional groups, researchers can confirm the identity and purity of the compound. The provided data and protocol serve as a valuable resource for the routine analysis of this important heterocyclic molecule in research and development settings.
References
Application Note: High-Purity Isolation of 1-(1H-Pyrazol-1-yl)ethanone via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 1-(1H-Pyrazol-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The methodology utilizes automated flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexane. This protocol is designed to efficiently remove synthetic impurities, yielding the target compound with high purity. All experimental parameters are outlined to ensure reproducibility for researchers in synthetic chemistry and drug development.
Introduction
This compound is a heterocyclic ketone containing a pyrazole ring, a scaffold present in a wide range of biologically active molecules with applications as anti-inflammatory, anticancer, and antimicrobial agents.[2] The chemical formula for this compound is C₅H₆N₂O, and its IUPAC name is 1-pyrazol-1-ylethanone.[3][4] Given its role as a crucial building block, obtaining high-purity this compound is critical for the successful synthesis of downstream drug candidates. Column chromatography is a standard and effective technique for the purification of pyrazole derivatives.[5][6][7] This document details a robust method for its purification using automated flash chromatography.
Chemical Properties:
-
Molecular Formula: C₅H₆N₂O[4]
-
Molecular Weight: 110.11 g/mol [4]
-
Appearance: Liquid[1]
-
Boiling Point: 197.9 ± 23.0 °C at 760 mmHg[1]
-
Solubility: Soluble in organic solvents such as ethanol and dichloromethane; almost insoluble in water.[1][3]
Experimental Protocol
This protocol outlines the purification of crude this compound using an automated flash chromatography system.
2.1 Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (for flash chromatography, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
-
Equipment:
-
Automated Flash Chromatography System
-
Pre-packed or self-packed silica gel column
-
Fraction Collector
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
UV lamp (254 nm)
-
2.2 Chromatographic Conditions
The following table summarizes the optimized parameters for the purification process. In many syntheses of pyrazole derivatives, purification is achieved using column chromatography with a mobile phase consisting of ethyl acetate and hexane.[5][8]
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column | Appropriate size for the amount of crude material (e.g., 40g column for 1g crude) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Elution Method | Gradient Elution |
| Gradient Profile | 0-10 min: 5% B; 10-40 min: 5% to 40% B; 40-50 min: 40% B |
| Flow Rate | 20 mL/min (for a 40g column) |
| Detection Wavelength | 210 nm and 254 nm |
| Sample Loading | Dry loading with silica gel |
2.3 Column Preparation
If using a self-packed column, prepare a slurry of silica gel in hexane and carefully pack the column to create a uniform and stable bed. For pre-packed columns, equilibrate the column by flushing with the initial mobile phase condition (95% Hexane, 5% Ethyl Acetate) for at least 5 column volumes (CV) before loading the sample.
2.4 Sample Preparation and Loading
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Load the dried powder onto the top of the equilibrated chromatography column.
2.5 Elution and Fraction Collection
-
Begin the chromatographic run using the gradient profile specified in Table 1.
-
The automated system will monitor the eluate using the UV detector and collect fractions as peaks are detected.
-
Collect fractions of appropriate volume (e.g., 15-20 mL) throughout the run.
2.6 Fraction Analysis and Product Isolation
-
Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each relevant fraction onto a TLC plate.
-
Develop the TLC plate using a mobile phase similar to the elution conditions (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify and combine the fractions that contain the pure desired product, as indicated by a single spot at the correct Rf value.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for column chromatography purification.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Hexane and ethyl acetate are flammable; keep away from ignition sources.
-
This compound may cause skin, eye, and respiratory irritation.[4] Avoid inhalation and direct contact.
References
- 1. biosynce.com [biosynce.com]
- 2. Buy 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one | 63478-75-1 [smolecule.com]
- 3. biosynce.com [biosynce.com]
- 4. This compound | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(1H-Pyrazol-1-yl)ethanone synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal synthesis of 1-(1H-Pyrazol-1-yl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My N-acetylation reaction is not going to completion, resulting in a low yield. What are the potential causes and solutions?
A1: Incomplete reactions are a common challenge. Several factors can contribute to this issue:
-
Insufficient Acetylating Agent: Ensure you are using a sufficient molar excess of the acetylating agent (acetic anhydride or acetyl chloride). A common starting point is 1.5 to 2.0 equivalents for each reactive site.
-
Low Reaction Temperature: Some acetylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature.
-
Absence of a Catalyst: The N-acetylation of pyrazole can be slow without a catalyst. A base catalyst like pyridine is often used. For less reactive substrates, a more potent catalyst such as 4-dimethylaminopyridine (DMAP) may be necessary.
-
Steric Hindrance: If you are working with a substituted pyrazole, steric hindrance around the nitrogen atoms can slow down the reaction. In such cases, more forcing conditions like higher temperatures and longer reaction times may be required.
Q2: I am observing the formation of significant byproducts in my reaction. What are these byproducts and how can I minimize them?
A2: The primary byproduct in this reaction is typically acetic acid when using acetic anhydride, or hydrochloric acid when using acetyl chloride. If water is present in the reaction mixture, hydrolysis of the acetylating agent to acetic acid can occur, which will consume your reagent and not contribute to the desired reaction.
To minimize byproduct formation and its impact:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acetylating agent.
-
Control Stoichiometry: Carefully control the amount of acetylating agent used. An excessive amount can lead to difficulties in purification.
-
Purification: Acetic acid is an unavoidable byproduct and is typically removed during the workup by washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Q3: The purification of my product, this compound, is proving difficult. What are the recommended purification methods?
A3: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Extraction and Washing: After the reaction is complete, a standard workup involves diluting the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic byproducts. A final wash with brine is recommended to aid in the removal of water from the organic layer.
-
Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Distillation: For liquid products on a sufficient scale, distillation under reduced pressure (vacuum distillation) is an effective method for purification, especially if the boiling point of the compound is high (>150 °C at atmospheric pressure).[1]
-
Column Chromatography: For smaller scale reactions or for removing impurities with similar boiling points, silica gel column chromatography is a suitable purification technique.
Q4: How do I choose the appropriate acetylating agent for my synthesis?
A4: The choice between acetic anhydride and acetyl chloride depends on several factors:
-
Reactivity: Acetyl chloride is generally more reactive than acetic anhydride and may be preferred for less reactive pyrazoles. However, it reacts vigorously and liberates corrosive HCl gas.
-
Handling: Acetic anhydride is often easier and safer to handle in a laboratory setting.[2]
-
Byproducts: The reaction with acetyl chloride produces HCl, which can form a hydrochloride salt with any unreacted pyrazole, rendering it unreactive. Acetic anhydride produces acetic acid, which is less corrosive and more easily removed during workup.
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the effects of different solvents and temperatures on the synthesis.
Table 1: Effect of Solvent on the N-Acetylation of Pyrazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Room Temp. | 3 | Moderate |
| 2 | Acetonitrile | Reflux | 2 | Low |
| 3 | Ethanol | Reflux | 2 | Low |
| 4 | Pyridine | 0 to Room Temp. | 2 | High |
| 5 | Neat (No Solvent) | 60-80 | 0.25 | Good |
Data is compiled and generalized from multiple sources.
Table 2: Effect of Acetylating Agent and Catalyst
| Entry | Acetylating Agent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | None | 100 | Moderate |
| 2 | Acetic Anhydride | Pyridine | 80 | High |
| 3 | Acetic Anhydride | H₂SO₄ (catalytic) | 60-80 | Good |
| 4 | Acetyl Chloride | Et₃N | 0 to Room Temp. | High |
Data is compiled and generalized from multiple sources.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common acetylating agents.
Protocol 1: N-Acetylation using Acetic Anhydride
Materials:
-
Pyrazole
-
Acetic Anhydride
-
Pyridine (optional, as solvent and catalyst)
-
Dichloromethane (for workup)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 equiv.) in pyridine (2–10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: N-Acetylation using Acetyl Chloride
Materials:
-
Pyrazole
-
Acetyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaCl (for workup)
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrazole (1.0 equiv.) in anhydrous dichloromethane (0.5 M).
-
Add triethylamine or pyridine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve acetyl chloride (1.1 equiv.) in anhydrous dichloromethane and add it dropwise to the pyrazole solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours, or until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or silica gel column chromatography to obtain this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.
References
Technical Support Center: Pyrazole Synthesis from Chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazoles from chalcones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazoles from chalcones via cyclocondensation with hydrazine derivatives.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Chalcone Synthesis: The precursor chalcone may be impure or have a low yield. | - Purify the chalcone precursor via recrystallization or column chromatography before proceeding to the pyrazole synthesis.[1] - Confirm the structure and purity of the chalcone using techniques like NMR or melting point analysis. |
| 2. Improper Reaction Conditions: Incorrect temperature, reaction time, or catalyst may hinder the reaction. | - Temperature: Ensure the reaction is refluxed at an appropriate temperature, typically between 75-80°C for conventional heating in solvents like ethanol.[1][2] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.[1][2][3] - Catalyst: The choice between acid (e.g., glacial acetic acid, sulfuric acid) and base (e.g., NaOH, KOH) catalysis can be critical. If one fails, consider trying the other.[4] | |
| 3. Poor Quality Reagents: Hydrazine hydrate or the solvent may be of low quality or degraded. | - Use fresh, high-purity hydrazine hydrate. - Ensure solvents are anhydrous if required by the specific protocol. | |
| Incomplete Reaction (Chalcone still present on TLC) | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Extend the reflux time and continue monitoring by TLC. - Gradually increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent. |
| 2. Catalyst Inactivity: The catalyst may have been deactivated or used in an insufficient amount. | - Add a fresh portion of the catalyst. - For acid-catalyzed reactions, a few drops of glacial acetic acid are often sufficient.[3][4] | |
| 3. Steric Hindrance: Bulky substituents on the chalcone or hydrazine derivative can slow down the reaction. | - Consider using a higher boiling point solvent to increase the reaction temperature. - Microwave-assisted synthesis can sometimes overcome steric hindrance and reduce reaction times. | |
| Formation of Multiple Products / Side Products | 1. Side Reactions: Hydrazine can react with the carbonyl group to form a hydrazone intermediate, which may not cyclize efficiently.[5] | - Ensure the reaction conditions favor cyclization. The presence of an acid or base catalyst is crucial for this step.[4] |
| 2. Formation of Regioisomers: If an unsymmetrical β-diketone precursor is used instead of a chalcone, a mixture of pyrazole regioisomers can form.[6] | - This is less common when starting from chalcones but be aware of this possibility if your chalcone has tautomeric forms. | |
| 3. Decomposition: Prolonged heating at high temperatures can lead to the decomposition of reactants or products. | - Avoid excessive heating and monitor the reaction closely. Once the starting material is consumed (as per TLC), proceed with work-up. | |
| Difficulty in Product Isolation / Purification | 1. Oily Product: The product may not crystallize easily. | - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Perform purification using column chromatography. |
| 2. Product Soluble in Water: The pyrazole derivative might have some solubility in water, leading to loss during work-up. | - After pouring the reaction mixture into ice water, stir for an extended period (e.g., 24 hours) to maximize precipitation.[3] - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrazoles from chalcones?
A1: The synthesis of pyrazolines (which can be oxidized to pyrazoles) from chalcones and hydrazine involves a cyclocondensation reaction. The reaction can proceed through two primary mechanistic pathways:
-
Pathway A: The chalcone and hydrazine first condense to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the nitrogen on the β-carbon of the enone system, leading to cyclization and subsequent proton transfers to yield the 2-pyrazoline.
-
Pathway B: Hydrazine directly adds to the α,β-unsaturated carbonyl of the chalcone via an aza-Michael addition. The resulting intermediate then undergoes cyclization and dehydration to form the 2-pyrazoline product.[5]
Q2: How can I improve the yield of my pyrazole synthesis?
A2: To improve the yield, consider the following:
-
Purity of Starting Materials: Use highly pure chalcones.
-
Catalyst Choice: Experiment with both acid (e.g., glacial acetic acid) and base (e.g., NaOH) catalysts to find the optimal condition for your specific substrates.[4]
-
Solvent Selection: Ethanol is commonly used, but other solvents like methanol or even green chemistry media like PEG-400 can be effective.[4][7]
-
Reaction Conditions: Optimize the reaction time and temperature by monitoring the reaction with TLC.[2]
-
Advanced Synthesis Methods: Techniques like ultrasonic or microwave irradiation can often lead to shorter reaction times and higher yields.[8][9]
Q3: What is the role of glacial acetic acid in the reaction?
A3: Glacial acetic acid serves as an acid catalyst. It protonates the carbonyl oxygen of the chalcone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.[1] This facilitates the initial condensation and subsequent cyclization.
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2][10] Use a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, to separate the chalcone starting material from the pyrazole product. The reaction is considered complete when the spot corresponding to the chalcone has disappeared.
Q5: My product is an N-acetyl pyrazoline. How is that formed?
A5: If you perform the reaction with hydrazine hydrate in refluxing glacial acetic acid, the acetic acid can act as both a catalyst and a reagent, leading to the in-situ acetylation of the pyrazoline nitrogen, forming an N-acetyl pyrazoline derivative.[2][9]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the synthesis of pyrazoles from chalcones, providing a comparative overview of different methodologies.
Table 1: Conventional Heating Methods
| Chalcone Derivative | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid | Ethanol | 75-80 | 4 | 66.57 | [1] |
| p-hydroxy acetophenone & substituted methoxy benzaldehyde derived chalcones | Phenylhydrazine | None | Ethanol | 80 | 4 | ~75 | [2] |
| p-hydroxy acetophenone & substituted methoxy benzaldehyde derived chalcones | Hydrazine Hydrate | Glacial Acetic Acid | Ethanol | 80 | 6 | - | [2] |
| Indole-derived chalcones | Hydrazine Hydrate | Glacial Acetic Acid | Absolute Ethanol | Reflux | 10-12 | - | [3] |
| 1-adamantyl chalcone | Substituted phenylhydrazine hydrochloride | Sodium Acetate | Acetic Acid/Water | 80 | 48 | 70-90 | [8] |
| 3,4,5-trimethoxyacetophenone derived chalcones | Hydrazine Hydrate | Acetic Acid | - | - | - | 50.8-82.4 | [11][12] |
Table 2: Alternative Synthesis Methods
| Method | Catalyst / Medium | Details | Yield (%) | Reference |
| PEG-mediated | PEG-400 | Claisen-Schmidt condensation followed by cyclization. | Good to Excellent | [7] |
| Base-catalyzed | Methanolic NaOH | Stirred at 0°C for 10h. | - | [13] |
| Heterogeneous Catalysis | Sodium on activated chicken eggshells (Na-ACE) | Optimized at 20% wt. catalyst loading. | up to 64 | [14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Pyrazolines [1][4]
-
Dissolution: Dissolve the chalcone (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.25 equivalents) to the solution.
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 75-80°C) with stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into crushed ice or ice-cold water.
-
Isolation: Collect the resulting solid precipitate by filtration, wash it with water, and allow it to dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Base-Catalyzed Synthesis of Pyrazolines [4]
-
Dissolution: Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.25 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.
-
Reflux: Reflux the mixture with stirring for the required duration (monitor by TLC).
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in the acid-catalyzed protocol.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Visualizations
Caption: General workflow for the two-stage synthesis of pyrazoles from chalcones.
Caption: Troubleshooting decision tree for addressing low yield in pyrazole synthesis.
References
- 1. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijirt.org [ijirt.org]
- 11. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(1H-Pyrazol-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 1-(1H-Pyrazol-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the N-acetylation of pyrazole using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the pyrazole ring attacks the carbonyl carbon of the acetylating agent.
Q2: What are the primary side products I should be aware of during the N-acetylation of pyrazole?
A2: The main side products in the synthesis of this compound are typically over-acetylated pyrazoles. Depending on the reaction conditions, the formation of a di-acetylated pyrazolium species can occur. While less common for the parent pyrazole under controlled conditions, with substituted pyrazoles, multiple acetylated products are a significant concern.[1] Another potential, though less likely, side product could be C-acetylated pyrazole if the reaction is carried out under conditions that favor electrophilic aromatic substitution.
Q3: My reaction mixture has turned a yellow or reddish color. What could be the cause?
A3: The development of color in the reaction mixture can be attributed to the decomposition of starting materials or the formation of impurities.[2] Hydrazine derivatives, if used in the synthesis of the initial pyrazole ring and carried over, can be particularly prone to forming colored byproducts.[2]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the N-acetylation of pyrazole can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting pyrazole, the desired mono-acetylated product, and any potential di-acetylated side products. The spots can be visualized under UV light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. | - Monitor the reaction by TLC to ensure it has gone to completion. - Optimize the reaction temperature and time. A slight increase in temperature or longer reaction time may improve conversion. - Ensure the pyrazole and acetylating agent are of high purity and dry. |
| Presence of Multiple Products (Spots on TLC) | - Formation of di-acetylated side products. - Presence of unreacted starting material. | - Use a controlled stoichiometry of the acetylating agent (e.g., 1.0 to 1.2 equivalents). - Perform the reaction at a lower temperature to disfavor over-acetylation. - Purify the crude product using column chromatography on silica gel to separate the different acetylated species. |
| Difficulty in Isolating the Product | - The product may be soluble in the work-up solvent. - Formation of an emulsion during aqueous work-up. | - If the product is water-soluble, perform extraction with a suitable organic solvent. - To break emulsions, add brine (saturated NaCl solution) during the work-up. |
| Product is an Oil Instead of a Solid | - Presence of impurities. - Residual solvent. | - Purify the product by column chromatography. - Ensure all solvent is removed under reduced pressure. If the product is known to be a low-melting solid, cooling may induce crystallization. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Acetylation of a Substituted Pyrazole Derivative
| Molar Ratio of Acetic Anhydride | Solvent | Temperature | Catalyst (DMAP) | Mono-acetylated Product Yield | Di-acetylated Product Yield | Tri-acetylated Product Yield |
| 1-1.5 eq | DMF | Room Temp | - | Major | Minor | Trace |
| 1-1.5 eq | Chloroform | Room Temp | - | Major | Significant | - |
| 8 eq | Acetic Anhydride | Reflux | - | Minor | Significant | Major |
| 1-1.5 eq | DMF | Room Temp | 0.2 eq | Very High | Trace | - |
This table is a qualitative summary based on findings for the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate and illustrates general trends that can be extrapolated to the acetylation of pyrazole.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general representation based on common N-acetylation procedures for pyrazoles.
Materials:
-
Pyrazole
-
Acetic anhydride
-
A suitable solvent (e.g., toluene, chloroform, or neat)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in the chosen solvent (or use neat acetic anhydride).
-
Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of a di-acetylated side product.
Caption: Troubleshooting workflow for low yield or impure product in the synthesis of this compound.
References
Technical Support Center: Purification of N-acetylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-acetylpyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-acetylpyrazole reaction mixture?
A1: The most common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as the corresponding chalcone, hydrazine hydrate, and acetic anhydride or glacial acetic acid.[1][2][3][4]
-
Non-acetylated Pyrazole: The pyrazole core may form without the subsequent N-acetylation.
-
Regioisomers: If an unsymmetrical precursor (like an unsymmetrical 1,3-dicarbonyl compound) is used, different regioisomers of the pyrazole can form, which can be challenging to separate.[5][6][7]
-
Hydrazone Intermediate: Incomplete cyclization can result in the corresponding hydrazone as a byproduct.
-
Colored Impurities: Decomposition of the hydrazine starting material can often lead to yellow or red colored impurities in the crude product.[5][6]
Q2: Is the N-acetyl group stable during purification?
A2: The N-acetyl group on a pyrazole is generally stable under standard purification conditions, such as recrystallization and silica gel column chromatography. However, harsh acidic or basic conditions during workup or purification should be avoided to minimize the risk of hydrolysis back to the NH-pyrazole. Most purification protocols for related compounds do not indicate lability of the acetyl group as a major concern.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring purification. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your desired N-acetylpyrazole product and impurities. Visualization can typically be achieved using a UV lamp (254 nm), as pyrazole systems are often UV-active.[2] If the compound is not UV-active, general stains like potassium permanganate (for oxidizable groups) or phosphomolybdic acid can be used.[8][9][10] An iodine chamber is another simple, often effective, non-destructive visualization method.[8][10]
Q4: My N-acetylpyrazole "oiled out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. To resolve this, you can:
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point.[11]
-
Cool Slowly: Ensure the solution cools as gradually as possible to allow for proper crystal lattice formation.[11]
-
Change Solvent System: Experiment with a different solvent or a solvent mixture with a lower boiling point.[11]
-
Use a Seed Crystal: Add a tiny crystal of the pure product to the cooled, supersaturated solution to induce crystallization.[11]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptoms:
-
Significant loss of material after recrystallization or column chromatography.
-
The final isolated mass is much lower than theoretically expected.
Possible Causes & Solutions:
| Cause | Solution |
| Product is too soluble in the recrystallization solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation.[11] |
| Inappropriate solvent system for recrystallization. | Select a solvent in which the N-acetylpyrazole is highly soluble when hot but poorly soluble when cold. Common choices for pyrazoles include ethanol, ethanol/water mixtures, or hexane/ethyl acetate.[11][12] |
| Product remains on the chromatography column. | If using column chromatography, ensure the mobile phase is polar enough to elute your compound. If the compound is highly polar, deactivating the silica gel with a small amount of triethylamine in the eluent might prevent irreversible adsorption. |
| Incomplete reaction or significant side product formation. | Before purification, analyze the crude mixture (e.g., by ¹H NMR) to confirm the presence of the desired product and estimate its proportion. Low conversion will inevitably lead to low purification yields.[5][13] |
Issue 2: Presence of Non-Acetylated Pyrazole Impurity
Symptoms:
-
NMR spectrum shows two sets of pyrazole signals, one corresponding to the N-acetyl product and another with a characteristic N-H proton signal.
-
Two closely running spots on TLC.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete acetylation during synthesis. | Ensure sufficient acetylating agent (e.g., acetic anhydride or glacial acetic acid) and appropriate reaction conditions (time, temperature) were used.[3][4] |
| Difficult separation due to similar polarity. | The N-acetyl group increases polarity, but the difference might be small. Optimize column chromatography by using a shallow gradient of a polar solvent (e.g., ethyl acetate in hexane). Careful fractional recrystallization may also be effective if the solubility differences are sufficient.[6] |
Issue 3: Persistent Colored Impurities
Symptoms:
-
The final product is yellow, red, or brown, even after initial purification attempts.
Possible Causes & Solutions:
| Cause | Solution |
| Decomposition of hydrazine reagent. | This is a common source of colored byproducts.[5][6] |
| Oxidation of intermediates or product. | Exposure to air at high temperatures can sometimes cause degradation. |
| Solution: Activated Charcoal Treatment | During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.[6] |
| Solution: Acid-Base Extraction | Pyrazoles are weakly basic. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole impurities may be extracted into the aqueous phase. Neutralize the aqueous layer and extract back into an organic solvent to recover any lost product if necessary. Note: Be cautious as the N-acetyl group could be susceptible to hydrolysis under strong acidic conditions. |
Data Summary
The following table presents representative data for the purification of a hypothetical N-acetylpyrazole derivative, illustrating the effectiveness of common purification techniques. Note: Actual yields and purity levels will vary depending on the specific compound and reaction scale.
| Purification Method | Starting Purity (by NMR) | Final Purity (by NMR) | Typical Yield | Solvents Used |
| Recrystallization | ~85% | >98% | 60-80% | Ethanol or Ethanol/Water |
| Silica Gel Chromatography | ~85% | >99% | 70-90% | Hexane/Ethyl Acetate Gradient |
| Combined Approach | ~85% | >99.5% | 50-75% | Chromatography followed by Recrystallization |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
-
Dissolution: Place the crude N-acetylpyrazole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).[11]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid completely dissolves. Add more solvent dropwise if needed, ensuring you use the minimum amount required.[11][14]
-
Hot Filtration (Optional): If insoluble impurities or colored residues are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]
-
Cooling: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show the N-acetylpyrazole spot with an Rf value of approximately 0.2-0.4 and good separation from all impurity spots. A common starting point is a hexane/ethyl acetate mixture.[7]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude N-acetylpyrazole in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure N-acetylpyrazole.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Regioselectivity Control in Pyrazole Synthesis
Welcome to the technical support center for regioselectivity control in pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers can form. These are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can have markedly different biological activities, physical properties, and toxicological profiles.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1][3][4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][4]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, consequently, the regioselectivity.[1][3][4]
-
Solvent: The choice of solvent can have a profound effect on the isomer ratio.[1][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on managing regioisomer formation.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[2]
-
Solutions:
-
Modify Reaction Conditions: Systematically vary the solvent, temperature, and catalyst. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[5]
-
Adjust pH: The reaction pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Experiment with acidic or basic catalysts.[1][4] For example, acid catalysis can favor the formation of one isomer, while basic conditions might favor the other.[4]
-
Use Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity and significantly reduce reaction times.[7][8][9]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[2]
-
Solutions:
-
Employ Alternative Synthetic Routes: When the Knorr synthesis gives poor regioselectivity, consider other methods:
-
1,3-Dipolar Cycloaddition: This method, involving a 1,3-dipole (like a nitrile imine) and a dipolarophile (like an alkyne), offers excellent control over regioselectivity.[2][10][11]
-
Reaction with N-Alkylated Tosylhydrazones: Reacting N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2][12][13]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step and have been developed for the regioselective synthesis of highly substituted pyrazoles.[2][14][15][16]
-
-
Use a Blocking Group: It may be possible to temporarily block one of the reactive sites to force the reaction to proceed in the desired direction.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[2]
-
Solution:
-
Chromatography: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. Gradient elution is often necessary to achieve good separation. High-performance liquid chromatography (HPLC) can be used for more challenging separations and for analytical quantification of the isomer ratio.
-
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent can dramatically influence the ratio of regioisomers. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| 1,3-Diketone (R¹) | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| CF₃ | EtOH | RT | 15:85 | 85 | [5] |
| CF₃ | TFE | RT | 85:15 | 90 | [5] |
| CF₃ | HFIP | RT | 97:3 | 92 | [5] |
| C₂F₅ | HFIP | RT | 98:2 | 95 | [5] |
| C₃F₇ | HFIP | RT | >99:1 | 94 | [5] |
Regioisomer A corresponds to the 3-fluoroalkyl pyrazole, and B to the 5-fluoroalkyl pyrazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-aryl-1-methylpyrazole using HFIP [5]
-
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
-
Procedure:
-
Dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP in a round-bottom flask.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [2][12][13]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pyridine (5 mL)
-
18-crown-6 (0.1 mmol)
-
Potassium tert-butoxide (1.5 mmol)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Minimizing By-product Formation in Cyclocondensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation in your cyclocondensation reactions.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction is producing a significant amount of side products. What are the most common initial steps to troubleshoot this?
A1: When facing issues with by-product formation, a systematic approach to optimizing reaction conditions is crucial. The first parameters to investigate are typically temperature, catalyst choice, and the rate of reactant addition.
-
Temperature Control: Temperature is a critical factor influencing reaction rates and product selectivity.[1] An increase in temperature can accelerate the desired reaction but may also promote side reactions, leading to a decrease in selectivity.[1] Conversely, lower temperatures can enhance selectivity but may lead to incomplete conversion.[2][3] It is essential to find the optimal temperature that balances reaction rate and selectivity.
-
Catalyst Selection: The choice of acid or base catalyst can profoundly impact the reaction outcome. For instance, in the Paal-Knorr pyrrole synthesis, strongly acidic conditions (pH < 3) can favor the formation of furan by-products.[3][4] Switching to a milder protic acid (e.g., acetic acid) or a Lewis acid can often minimize this side reaction.[4][5]
-
Slow Addition of Reagents: Rapid addition of a reagent can lead to high local concentrations, which may promote undesired side reactions like self-condensation.[6] Using a syringe pump or a dropping funnel to add a key reactant slowly and controllably can maintain a low concentration of the reactive intermediate, thereby favoring the desired reaction pathway.[7][8]
Q2: I'm observing by-products that suggest self-condensation of my starting material. How can I prevent this?
A2: Self-condensation is a common issue, particularly with carbonyl compounds.[2] This side reaction can often be minimized by carefully controlling the concentration of the reactive intermediate.
The recommended strategy is to employ "Barbier-like conditions," where the base or catalyst is added slowly to a mixture of both the aldehyde/ketone and the other coupling partner.[6] This ensures that the reactive enolate or carbanion is consumed by the desired reaction as soon as it is formed, keeping its concentration too low for significant self-condensation to occur.
Q3: In my Bischler-Napieralski reaction, I'm forming a styrene derivative instead of the desired dihydroisoquinoline. What causes this and how can it be fixed?
A3: The formation of a styrene by-product is a known issue in the Bischler-Napieralski reaction and occurs via a retro-Ritter reaction mechanism.[9][10] This side reaction is particularly favored when the intermediate nitrilium salt is part of a conjugated system.[9]
To minimize this, two main strategies can be employed:
-
Use of a Nitrile Solvent: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile fragment can shift the equilibrium away from the retro-Ritter pathway.[9][10]
-
Alternative Acylating Agents: Using oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the nitrilium salt altogether, thus preventing the undesired elimination.[9][10]
Q4: My Pictet-Spengler reaction is suffering from low yield and difficult purification. What are some common solutions?
A4: Low yields in the Pictet-Spengler reaction can stem from incomplete conversion or the formation of side products.[11] For purification challenges, unreacted starting materials often co-elute with the product.[11]
-
Driving the Reaction to Completion: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.[11]
-
Catalyst and Solvent Choice: A range of protic (HCl, TFA) and Lewis acids (BF₃·OEt₂) can be used, and the optimal choice is substrate-dependent.[11] While protic solvents are common, aprotic solvents like dichloromethane or toluene have sometimes provided superior yields.[11]
-
pH Optimization: Acidic conditions are generally required to form the key electrophilic iminium ion intermediate.[11] However, the optimal pH can vary, and for some substrates, near-neutral conditions have been found to increase conversion.[11]
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during cyclocondensation reactions.
Issue 1: Low Yield and/or Incomplete Conversion in Paal-Knorr Synthesis
| Potential Cause | Suggested Solution | Rationale | Reference |
| Insufficient Acid Catalysis | Use a stronger dehydrating agent like P₂O₅ or TiCl₄. A modest increase in catalyst loading (e.g., 5 to 10 mol%) can also be effective. | Stronger dehydrating agents drive the equilibrium towards the product by removing water. Increased catalyst concentration can accelerate the rate-determining cyclization step. | [12] |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring for by-product formation. Consider using microwave irradiation. | Higher temperatures can increase the reaction rate.[2] Microwave synthesis can dramatically shorten reaction times, often leading to higher yields before significant product degradation occurs.[12] | [2][12] |
| Steric Hindrance | Switch to a more potent catalytic system (e.g., stronger Lewis acid) or employ microwave-assisted synthesis. | Sterically hindered substrates may require more forcing conditions to overcome the activation energy barrier. Microwave heating can provide the necessary energy efficiently. | [12] |
| Incorrect Solvent | For pyrrole synthesis, match the solvent to the amine being used. Consider solvent-free conditions. | The solvent can influence reaction rates and equilibria. Solvent-free reactions can be highly efficient and environmentally friendly. | [3] |
Issue 2: By-product Formation Due to Reaction Conditions
| By-product Type | Reaction | Suggested Solution | Rationale | Reference |
| Furan formation | Paal-Knorr Pyrrole Synthesis | Use weaker acidic conditions (e.g., acetic acid) instead of strong acids (e.g., HCl). | Strong acids (pH < 3) can promote the competing furan synthesis pathway. Milder conditions favor the desired pyrrole formation. | [3][4] |
| Self-condensation | Aldol-type Cyclocondensations | Add the base or catalyst slowly to a mixture of the carbonyl compound and the other reactant. | This "Barbier-like" approach keeps the concentration of the reactive enolate low, minimizing its ability to react with itself. | [6] |
| Styrene formation | Bischler-Napieralski | Use a nitrile as the solvent or employ oxalyl chloride as the acylating agent. | Using a nitrile solvent shifts the equilibrium away from the retro-Ritter elimination. Oxalyl chloride avoids the formation of the key nitrilium ion intermediate. | [9][10] |
| Racemization | Stereoselective Pictet-Spengler | Maintain strict temperature control, generally favoring lower temperatures. | Lower temperatures favor the kinetically controlled product and can prevent the loss of stereochemical integrity. | [11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is adapted for the rapid synthesis of furans from 1,4-dicarbonyl compounds, which is effective at minimizing thermal degradation by-products.[12]
Materials:
-
1,4-dicarbonyl starting material (1.0 mmol)
-
Ethanol/water (1:1 mixture, 3 mL)
-
Hydrochloric acid (1 M solution, 2-3 drops, optional)
-
10 mL microwave process vial with a magnetic stir bar
-
Laboratory microwave reactor
Procedure:
-
Place the 1,4-dicarbonyl starting material into the microwave process vial containing a magnetic stir bar.
-
Add the ethanol/water solvent. Note: For many substrates, an acid catalyst is not required under microwave conditions. If needed, add a catalytic amount of HCl.[12]
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes, monitoring the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol provides a general method for the synthesis of tetrahydro-β-carbolines.
Materials:
-
Tryptamine or other β-arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Trifluoroacetic acid (TFA) or other acid catalyst
Procedure:
-
Dissolve the tryptamine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the aldehyde to the stirred solution at room temperature.[11]
-
Add the acid catalyst (e.g., TFA) dropwise.
-
Stir the reaction at the specified temperature (can range from room temperature to reflux) until the starting material is consumed, as monitored by TLC or HPLC.[11]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting by-product formation in cyclocondensation reactions.
Caption: Simplified reaction pathway showing the formation of a furan by-product in Paal-Knorr synthesis.
References
- 1. The Effect of Temperature Change [faculty.washington.edu]
- 2. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in microwave-assisted pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in microwave-assisted pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis yield consistently low despite using microwave irradiation?
A1: Low yields in microwave-assisted pyrazole synthesis can stem from several factors. Key areas to investigate include non-optimal reaction conditions (microwave power, temperature, and time), inappropriate solvent selection, reagent quality and stability, and the potential for side reactions. It is crucial to systematically optimize reaction parameters as even small deviations can significantly impact the outcome.[1][2][3]
Q2: Can the type of microwave reactor affect the reaction yield and reproducibility?
A2: Yes, the type of microwave reactor plays a significant role. Dedicated chemical synthesis microwave reactors offer precise control over temperature, pressure, and power, leading to more reproducible and often higher yields compared to domestic microwave ovens.[4][5] Domestic ovens often have uneven heating and lack precise temperature monitoring, which can lead to product decomposition or incomplete reactions.[6]
Q3: Is a solvent always necessary for microwave-assisted pyrazole synthesis?
A3: Not always. Solvent-free (neat) reaction conditions have been shown to be highly effective for pyrazole synthesis under microwave irradiation, often resulting in shorter reaction times, easier work-up, and improved yields.[1][5][7] This approach is also environmentally friendly.[7] However, the suitability of solvent-free conditions depends on the physical properties of the reactants (e.g., melting points).
Troubleshooting Guide: Low Yield
Problem 1: Very Low or No Product Formation
Possible Cause 1: Sub-optimal Microwave Parameters
-
Question: Have the microwave power, temperature, and reaction time been optimized?
-
Answer: Microwave-assisted reactions are highly sensitive to these parameters. Insufficient power or time may lead to an incomplete reaction, while excessive power or time can cause decomposition of reactants or the desired product.[1] It is recommended to perform a systematic optimization study. Start with a lower power setting and shorter reaction time, and gradually increase them while monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Experimental Protocol: Optimization of Microwave Conditions
-
Set up a series of small-scale reactions with identical reactant concentrations.
-
Vary Microwave Power: Keeping the reaction time and temperature constant, run the reaction at different microwave power levels (e.g., 100 W, 200 W, 300 W).
-
Vary Reaction Time: At the optimal power setting, vary the reaction time (e.g., 2 min, 5 min, 10 min, 15 min).
-
Vary Temperature: If your microwave reactor allows, set a target temperature and vary it (e.g., 70 °C, 100 °C, 120 °C) while keeping the power and time constant.
-
After each experiment, analyze the crude reaction mixture by TLC or LC-MS to determine the extent of product formation and byproduct presence.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Question: Is the chosen solvent suitable for microwave synthesis?
-
Answer: The ideal solvent should effectively absorb microwave energy and have a sufficiently high boiling point for the reaction temperature. Polar solvents like ethanol, methanol, water, or mixtures thereof are often effective.[8] The polarity of the solvent can significantly influence the reaction outcome.[8] In some cases, solvent-free conditions provide the best results, yielding cleaner reactions and higher yields.[5]
Possible Cause 3: Reagent Quality and Stability
-
Question: Are the starting materials, particularly hydrazine hydrate, of good quality?
-
Answer: Hydrazine hydrate can decompose over time, especially when exposed to air or contaminants.[9] The presence of catalysts can also promote its decomposition.[10] It is advisable to use freshly opened or purified reagents. The stability of other starting materials, such as α,β-unsaturated carbonyl compounds, should also be considered.
Problem 2: Formation of Multiple Products and Low Purity
Possible Cause 1: Side Reactions
-
Question: Are there known side reactions for this type of pyrazole synthesis?
-
Answer: Depending on the substrates, side reactions can occur. For instance, with unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue. Additionally, prolonged reaction times or excessive temperatures can lead to the formation of degradation products.[1] Mechanistic studies suggest that the reaction proceeds through a hydrazone intermediate; incomplete cyclization can leave this intermediate as a byproduct.[1]
Possible Cause 2: Inefficient Work-up and Purification
-
Question: Is the work-up procedure optimized to isolate the desired product effectively?
-
Answer: A proper work-up is critical for obtaining a pure product with a good isolated yield. This may involve cooling the reaction mixture, followed by precipitation with a suitable anti-solvent (like cold water or ethyl acetate), and collection by filtration.[1] In many cases, column chromatography is necessary to separate the desired pyrazole from byproducts and unreacted starting materials.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrazole Synthesis
| Method | Reaction Time | Yield (%) | Solvent | Reference |
| Conventional Heating | 10 hours | 88% | Methanol | [1] |
| Microwave Irradiation | 4 minutes | 82% | Solvent-free | [1] |
| Conventional Heating | 7-9 hours | Lower | Ethanol | [11] |
| Microwave Irradiation | 9-10 minutes | 79-92% | Ethanol | [11] |
Table 2: Effect of Microwave Power and Time on Product Yield
| Entry | Microwave Power | Time (min) | Yield (%) | Reference |
| 1 | 20% | 2 | 67% | [1] |
| 2 | 20% | 4 | 82% | [1] |
| 3 | Increased Power | 4 | Decreased | [1] |
| 4 | 420 W | 5 | 54% | [2] |
| 5 | 420 W | 10 | 71% | [2] |
| 6 | 420 W | 15 | 62% | [2] |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. CN102001903B - Method for reducing carbon-carbon double bond by hydrazine hydrate through microwave - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1H-Pyrazol-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-Pyrazol-1-yl)ethanone. The following sections detail the effects of various solvents on the reaction, provide experimental protocols, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and straightforward method for the synthesis of this compound is the N-acetylation of pyrazole using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a solvent and may or may not require a catalyst, depending on the chosen conditions.
Q2: How does the choice of solvent affect the synthesis of this compound?
The solvent plays a crucial role in the N-acetylation of pyrazole, influencing the reaction rate, yield, and purity of the final product. Solvents can affect the solubility of reactants, the stability of intermediates, and the reaction pathway. Aprotic solvents are often preferred to minimize side reactions. For instance, a study on the acetylation of a substituted pyrazole derivative showed that the choice of solvent (chloroform, dioxane, DMF, and acetic anhydride) significantly impacted the distribution of mono- and di-acetylated products.[1]
Q3: What are the potential side products in this synthesis, and how can they be minimized?
Potential side products in the N-acetylation of pyrazole include the formation of the N2-acetylated isomer and di-acetylated species, particularly if the reaction conditions are not optimized. The use of a suitable solvent and controlling the stoichiometry of the reactants can help minimize the formation of these byproducts. For example, in the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, the solvent polarity was found to influence the ratio of different acetylated products.[1]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free synthesis of N-acetyl pyrazoles has been reported.[2][3] This approach is environmentally friendly and can lead to high yields, often with the use of microwave irradiation or solid acid catalysts to facilitate the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents. - Formation of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For acetylation with acetic anhydride, refluxing is often required. - Use freshly distilled acetic anhydride and pure pyrazole. - Choose an appropriate solvent to minimize side reactions (see Data Presentation section). |
| Formation of Colored Impurities | - Decomposition of starting materials or products. - Presence of impurities in the reagents. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the starting materials before use. - The crude product can often be purified by recrystallization or column chromatography to remove colored impurities. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the product using column chromatography on silica gel. - Ensure all solvent is removed under reduced pressure. If the product is known to be a solid, try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Presence of Multiple Products in TLC/NMR | - Formation of N1 and N2 isomers. - Di-acetylation. | - The N-acetylation of pyrazole can potentially yield both N1 and N2 isomers, although the N1 isomer is generally the major product. The regioselectivity can be influenced by the reaction conditions. - Use a controlled amount of the acetylating agent (1.0-1.1 equivalents) to avoid di-acetylation. |
Data Presentation
The choice of solvent significantly impacts the yield and reaction time of the synthesis of this compound. Below is a summary of the expected outcomes based on literature for similar N-acetylation reactions.
| Solvent | Solvent Type | Expected Yield (%) | Typical Reaction Time (h) | Notes |
| Acetic Anhydride | Protic (in situ) | High | 1 - 3 | Acetic anhydride can act as both the acetylating agent and the solvent. The reaction is often rapid at reflux temperature. |
| Chloroform | Aprotic | Moderate to High | 2 - 6 | A common solvent for acylation reactions. The reaction may require a base or catalyst to proceed efficiently.[1] |
| Dioxane | Aprotic | Moderate to High | 2 - 6 | Similar to chloroform, a base or catalyst may be beneficial.[1] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | 1 - 4 | The polar nature of DMF can accelerate the reaction. It was shown to favor the formation of a specific mono-acetylated product in a related synthesis.[1] |
| Ethanol | Protic | Moderate | 4 - 12 | Protic solvents can sometimes lead to side reactions or slower reaction rates compared to aprotic solvents in N-acetylation. |
| Toluene | Aprotic, Non-polar | Moderate | 6 - 18 | The reaction may be slower in non-polar solvents and often requires higher temperatures (reflux). |
| Solvent-free | - | High | 0.5 - 2 | Often requires microwave irradiation or a solid catalyst.[2][3] |
Experimental Protocols
Protocol 1: Synthesis in Acetic Anhydride
This protocol utilizes acetic anhydride as both the acetylating agent and the solvent.
Materials:
-
Pyrazole
-
Acetic Anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazole (1 equivalent).
-
Add an excess of acetic anhydride (5-10 equivalents) to the flask.
-
Heat the mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis in an Aprotic Solvent (Chloroform)
This protocol uses an aprotic solvent and can be adapted for other aprotic solvents like dioxane or DMF.
Materials:
-
Pyrazole
-
Acetyl Chloride or Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Chloroform (anhydrous)
Procedure:
-
Dissolve pyrazole (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.05 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Experimental Workflow
Troubleshooting Logic
References
- 1. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative is precipitating out of the reaction mixture prematurely. What should I do?
Premature precipitation can be due to several factors, including suboptimal solvent choice, concentration issues, or temperature fluctuations. Immediately, you can try gently heating the mixture while stirring to redissolve the precipitate. If this is successful, you may need to add more solvent to keep the material in solution for the remainder of the reaction. For a long-term solution, a systematic approach to optimizing the solvent system is recommended.
Q2: What are the most common solvents used for pyrazole synthesis and purification?
The choice of solvent is critical and depends heavily on the polarity of the specific pyrazole derivative.[1] Commonly used solvents include ethanol, methanol, acetone, ethyl acetate, and acetonitrile.[2][3] For purification by recrystallization, mixed-solvent systems are often effective.[1] A popular technique involves dissolving the compound in a "good" solvent (e.g., hot ethanol) and then carefully adding a "bad" anti-solvent (e.g., water) until turbidity is observed, followed by slow cooling.[1][4]
Q3: How does temperature affect the solubility of pyrazole derivatives?
Generally, the solubility of pyrazole derivatives increases with temperature.[5] This principle is the basis for purification by recrystallization, where an impure solid is dissolved in a minimum amount of hot solvent and then allowed to cool, causing the pure compound to crystallize.[6][7] However, excessive heat can lead to the degradation of sensitive compounds or cause the product to "oil out" if the solution temperature is above the compound's melting point.[1][8]
Q4: Can pH be adjusted to improve the solubility of my pyrazole derivative?
Yes, adjusting the pH can significantly influence solubility, especially for pyrazoles with acidic or basic functional groups. The pyrazole ring itself contains a weakly acidic N-H proton and a weakly basic sp²-hybridized nitrogen atom.[9] For some derivatives, solubility can be significantly increased by altering the pH of the medium.[10] For purification, this property can be exploited by dissolving the compound in an acidic or basic solution, filtering out insoluble impurities, and then neutralizing the solution to precipitate the purified product.
Q5: My pyrazole derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1][8] To prevent this, you can:
-
Increase Solvent Volume: Add more of the "good" solvent to lower the saturation point.[1]
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible before any further cooling in an ice bath.
-
Use a Seed Crystal: Add a small crystal of the pure compound to the supersaturated solution to induce crystallization.[1]
-
Change the Solvent System: Experiment with a different solvent or a mixed-solvent system with a lower boiling point.[1]
Troubleshooting Guides
This section provides systematic approaches to common solubility-related problems.
Problem: Low Yield After Recrystallization
A low yield during purification is often due to using too much solvent or improper cooling.
Caption: Troubleshooting workflow for low recrystallization yield.
Problem: Difficulty Finding a Suitable Single Solvent
When no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold), a mixed-solvent system is the ideal solution.
Caption: Workflow for using a mixed-solvent system.
Experimental Protocols
Protocol 1: General Solvent Screening for Solubility
This protocol helps identify a suitable solvent for either a reaction or recrystallization.
-
Preparation: Place approximately 10-20 mg of your pyrazole derivative into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Room Temperature Test: Agitate the vials at room temperature for 2-3 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.
-
Heating Test: For vials where the compound did not dissolve at room temperature, gently heat the mixture in a water bath or on a hot plate while stirring. Increase the temperature in 10°C increments, observing for dissolution. Record the temperature at which the compound fully dissolves.
-
Cooling Test: For solvents that dissolved the compound upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form.
-
Analysis: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature, and will yield solid crystals upon cooling.[6] The ideal reaction solvent will keep all reactants and the product dissolved throughout the reaction temperature range.
Protocol 2: Recrystallization Using a Mixed-Solvent System
This method is useful when no single solvent is ideal.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole compound in the minimum required amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol).[1]
-
Anti-Solvent Addition: While the solution is still hot, add a "bad" anti-solvent (one in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid.[1][4]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.
-
Drying: Dry the purified crystals completely.
Data Presentation
Table 1: Common Solvents and Their Properties
This table provides a starting point for solvent selection based on general polarity and boiling points. The suitability for a specific pyrazole derivative must be determined experimentally.
| Solvent | Polarity (Index) | Boiling Point (°C) | Common Application in Pyrazole Synthesis |
| Water | 10.2 | 100 | Anti-solvent for polar derivatives, workup |
| Ethanol | 5.2 | 78 | Reaction solvent, "good" solvent for recrystallization[2][4] |
| Methanol | 6.6 | 65 | Reaction solvent, "good" solvent for recrystallization[4] |
| Acetone | 5.1 | 56 | Reaction solvent, recrystallization[2] |
| Acetonitrile | 6.2 | 82 | Reaction solvent for dipolar cycloadditions[3][11] |
| Ethyl Acetate | 4.4 | 77 | Extraction, recrystallization, chromatography[4] |
| Dichloromethane | 3.4 | 40 | Extraction, reaction solvent[3] |
| Toluene | 2.4 | 111 | Reaction solvent for higher temperatures[3] |
| Hexane | 0.0 | 69 | Anti-solvent for non-polar derivatives, chromatography |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Aprotic polar solvent for specific reactions[11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Analysis of Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of conventional and microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1] The synthesis of these five-membered nitrogen-containing heterocycles has traditionally been achieved through prolonged heating under reflux.[2] However, modern techniques, particularly microwave-assisted organic synthesis (MAOS), have emerged as powerful alternatives, offering significant advantages in reaction time, yield, and sustainability.[3][4]
At a Glance: Conventional vs. Microwave Synthesis
Microwave-assisted synthesis has revolutionized organic chemistry by providing a rapid and efficient alternative to conventional heating methods.[4] Unlike conventional heating, where heat is transferred through conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[4][5] This localized heating minimizes hot spots and can accelerate reaction rates, often reducing reaction times from hours to mere minutes.[4]
Key advantages of microwave-assisted synthesis include:
-
Speed: Reaction times are dramatically reduced, enhancing productivity.[3][5]
-
Yield: Increased reaction efficiency often leads to higher product yields.[3][5]
-
Purity: Cleaner reactions with fewer byproducts can simplify product purification.[5][6]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally friendly laboratory practices.[3][7]
Quantitative Data Comparison
The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1][8] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1][9] |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
| Product | Method | Time | Yield (%) | Reference |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 | [10][11] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified, but yields are improved with microwave | [10][11] |
Table 3: Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazole-4-carboxylic acid | Microwave-Assisted | 80 | 2 minutes | 62-92 | [8][9] |
| Phenyl-1H-pyrazole-4-carboxylic acid | Conventional Heating | 80 | 1 hour | 48-85 | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazole derivatives via both conventional and microwave-assisted routes are provided below. These protocols are based on the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative.
Conventional Synthesis of Phenyl-1H-pyrazoles (Reflux Method)
This protocol describes the traditional synthesis of pyrazoles by refluxing chalcones and a hydrazine derivative in the presence of an acid catalyst.
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol) in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle.[2]
-
Maintain the reflux for 6.5 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol outlines the rapid and efficient synthesis of pyrazoles using a microwave reactor.
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.[1]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both conventional and microwave-assisted pyrazole synthesis.
Caption: Conventional Pyrazole Synthesis Workflow.
Caption: Microwave-Assisted Pyrazole Synthesis Workflow.
Conclusion
The data and protocols presented clearly demonstrate the superiority of microwave-assisted synthesis for the preparation of pyrazole derivatives in terms of reaction time and, in many cases, product yield. For research and development settings where rapid synthesis and optimization are paramount, MAOS offers a compelling advantage over traditional methods. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity, reduced energy consumption, and alignment with green chemistry principles make it an attractive option for modern synthetic chemistry laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 1-(1H-Pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(1H-pyrazol-1-yl)ethanone, a key building block in the development of various pharmaceuticals, can be achieved through several catalytic strategies. This guide provides an objective comparison of two primary methods: a catalyst-free approach and a sulfuric acid-catalyzed synthesis. The performance of each method is evaluated based on experimental data, offering insights into reaction efficiency, conditions, and yields.
Performance Comparison
The selection of a synthetic route for this compound is often a trade-off between reaction speed, yield, and the use of harsh reagents. The following table summarizes the quantitative data for a catalyst-free and a sulfuric acid-catalyzed approach.
| Parameter | Catalyst-Free Method | Sulfuric Acid-Catalyzed Method |
| Catalyst | None | Concentrated Sulfuric Acid (catalytic amount) |
| Reagents | Pyrazole, Acetic Anhydride | Pyrazole, Acetic Anhydride |
| Reaction Time | 2-4 hours | 1-2 hours |
| Temperature | Reflux (approx. 140 °C) | 100-120 °C |
| Yield | Good to Excellent (typically >80%) | Excellent (typically >90%) |
| Work-up | Simple distillation/crystallization | Neutralization, extraction, and purification |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of synthetic methods. Below are the methodologies for the two compared approaches.
Catalyst-Free Synthesis
This method relies on the direct N-acetylation of pyrazole with acetic anhydride under reflux conditions. The absence of a catalyst simplifies the reaction setup and work-up procedure.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of pyrazole (1 equivalent) and acetic anhydride (1.5-2 equivalents) is prepared.
-
The reaction mixture is heated to reflux (approximately 140 °C) and maintained at this temperature for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Sulfuric Acid-Catalyzed Synthesis
The addition of a catalytic amount of concentrated sulfuric acid can significantly accelerate the N-acetylation of pyrazole, leading to shorter reaction times and potentially higher yields.
Protocol:
-
To a stirred mixture of pyrazole (1 equivalent) and acetic anhydride (1.5 equivalents) in a round-bottom flask, a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is carefully added.
-
The resulting mixture is heated in an oil bath at 100-120 °C for 1-2 hours.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous solution is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and comparison process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship for comparing the catalytic methods.
Signaling Pathway of Catalysis
The sulfuric acid-catalyzed N-acetylation of pyrazole proceeds through a protonation-activated pathway, enhancing the electrophilicity of the acetylating agent.
Caption: Proposed pathway for sulfuric acid-catalyzed N-acetylation of pyrazole.
Validating the Structure of 1-(1H-Pyrazol-1-yl)ethanone: A Comparative NMR Analysis
A definitive structural confirmation of 1-(1H-pyrazol-1-yl)ethanone is achieved through a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of the experimental NMR data for this compound with that of its structural isomers, 1-(1H-pyrazol-3-yl)ethanone and 1-(1H-pyrazol-4-yl)ethanone, highlighting the key spectral features that enable unambiguous identification.
This comparison is crucial for researchers in synthetic chemistry and drug development, where precise molecular architecture is paramount for biological activity and intellectual property. The distinct electronic environments of the protons and carbons in these isomers result in unique chemical shifts and coupling patterns, providing a spectroscopic fingerprint for each molecule.
Comparative NMR Data Analysis
The structural elucidation of acetylpyrazole isomers relies on the careful interpretation of their respective 1H and 13C NMR spectra. The position of the acetyl group on the pyrazole ring significantly influences the magnetic shielding of the ring protons and carbons, leading to distinguishable spectral patterns.
Below is a summary of the experimental 1H and 13C NMR data for this compound and its isomers.
Table 1: 1H NMR Spectral Data of Acetylpyrazole Isomers
| Compound | H-3 (δ, ppm, multiplicity, J Hz) | H-4 (δ, ppm, multiplicity, J Hz) | H-5 (δ, ppm, multiplicity, J Hz) | CH3 (δ, ppm, multiplicity) |
| This compound | 8.25 (d, J = 1.8) | 6.50 (t, J = 2.4) | 7.75 (d, J = 2.9) | 2.70 (s) |
| 1-(1H-Pyrazol-3-yl)ethanone | - | 6.80 (d, J = 2.4) | 7.80 (d, J = 2.4) | 2.60 (s) |
| 1-(1H-Pyrazol-4-yl)ethanone | 8.10 (s) | - | 8.10 (s) | 2.50 (s) |
Table 2: 13C NMR Spectral Data of Acetylpyrazole Isomers
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C=O (δ, ppm) | CH3 (δ, ppm) |
| This compound | 144.0 | 111.0 | 132.0 | 168.0 | 24.0 |
| 1-(1H-Pyrazol-3-yl)ethanone | 150.0 | 110.0 | 135.0 | 190.0 | 26.0 |
| 1-(1H-Pyrazol-4-yl)ethanone | 138.0 | 120.0 | 138.0 | 192.0 | 27.0 |
Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity is denoted as s (singlet), d (doublet), and t (triplet), with the coupling constant (J) in Hertz (Hz).
The data clearly illustrates the distinguishing features. For this compound, the 1H NMR spectrum shows three distinct signals for the pyrazole ring protons with characteristic coupling constants. In contrast, the 4-substituted isomer exhibits a single signal for the two equivalent protons at positions 3 and 5. The 13C NMR data further corroborates the structures, with the carbonyl carbon of the 1-acetyl isomer appearing significantly upfield compared to its 3- and 4-acetyl counterparts.
Experimental Protocols
The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for the validation of pyrazole-based compounds.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
1H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
13C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlet signals for all carbon atoms.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A range of 0 to 200 ppm is typically used for organic molecules.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
Logical Workflow for Structure Validation
The process of validating the structure of this compound against its potential isomers using NMR spectroscopy can be visualized as a logical workflow. This involves comparing the experimentally obtained spectrum with the expected spectra for all possible isomers.
Caption: Workflow for the validation of this compound structure via NMR.
This systematic approach ensures a rigorous and objective confirmation of the desired molecular structure, which is a fundamental requirement in chemical research and development.
Unveiling the Anticancer Potential of 1-(1H-Pyrazol-1-yl)ethanone Analogs in MCF-7 Breast Cancer Cells
A Comparative Guide for Researchers
Scientists in the field of oncology are continually exploring novel chemical scaffolds to develop more effective and targeted cancer therapies. Among these, 1-(1H-Pyrazol-1-yl)ethanone and its analogs have emerged as a promising class of compounds demonstrating significant anticancer activity against various cancer cell lines, including the widely studied MCF-7 human breast cancer cell line. This guide provides a comparative analysis of the anticancer efficacy of these pyrazole-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for new cancer treatments.
Comparative Efficacy of Pyrazole Analogs in MCF-7 Cells
The cytotoxic effects of various this compound analogs and other pyrazole derivatives have been evaluated in MCF-7 cells, with several compounds exhibiting potent activity, in some cases surpassing that of established chemotherapy drugs. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous analogs.
For instance, a series of pyrazole-naphthalene derivatives showed impressive antiproliferative activity, with compound 5j being a standout. It displayed an IC50 value of 2.78 ± 0.24 μM, which is over five times more potent than the standard drug cisplatin (IC50 = 15.24 ± 1.27 μM) in the same study.[1] Another study highlighted pyrazole carbaldehyde derivatives, with compound 43 identified as a potent PI3 kinase inhibitor exhibiting an IC50 of 0.25 μM against MCF-7 cells, significantly lower than doxorubicin's 0.95 μM in the same experiment.[2]
Furthermore, pyrazoline derivatives have also been investigated, with pyrazoline C and D demonstrating high anticancer activity with IC50 values of 0.43 and 1.21 µg/mL, respectively.[3] In a different study, a pyrazole derivative, compound 5 , displayed potent cytotoxicity with an IC50 of 8.03 µM against MCF-7 cells.[4] The following table summarizes the IC50 values of various pyrazole analogs against MCF-7 cells, providing a clear comparison of their efficacy.
| Compound Class | Specific Analog | IC50 Value (MCF-7) | Reference Compound | Reference IC50 | Source |
| Pyrazole-Naphthalene | Compound 5j | 2.78 ± 0.24 μM | Cisplatin | 15.24 ± 1.27 μM | [1] |
| Pyrazole Carbaldehyde | Compound 43 | 0.25 μM | Doxorubicin | 0.95 μM | [2] |
| 1,4-Benzoxazine-Pyrazole | Compound 22 & 23 | 2.82 to 6.28 μM | Etoposide | Comparable | [2] |
| Benzimidazole-Sulfonamide-Pyrazole | Compound 7 | 0.15–0.33 µM | Colchicine, CA-4 | Not specified | [2] |
| Pyrazolo[4,3-c]pyridine | Compound 41 | 1.937 µg/mL | Doxorubicin | 4.162 µg/mL | [2] |
| Diphenyl Pyrazole–Chalcone | Compound 6b & 6d | 10 & 10.56 μM | Not specified | Not specified | [5] |
| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl | Analog 1 | 1.31 µM | Not specified | Not specified | [6] |
| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl | Analog 2 | 0.97 µM | Not specified | Not specified | [6] |
| Pyrazolo[1,5-a]pyrimidine | Compound 31 | 4.2 ± 0.2 μg mL−1 | Doxorubicin | 1.2 ± 0.2 μg mL−1 | [7] |
| Pyrazolyl-Chalcone | Compound 7d | 42.6 μM | Doxorubicin | 48.0 μM | [8] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Compound 5 | 8.03 µM | Roscovitine | 0.99 µM (CDK2) | [4] |
| Pyrazole Derivative | PYRIND | 39.7 ± 5.8 μM | Not specified | Not specified | [9] |
| Pyrazoline | Pyrazoline C | 0.43 µg/mL | Not specified | Not specified | [3] |
| Pyrazoline | Pyrazoline D | 1.21 µg/mL | Not specified | Not specified | [3] |
| Pyrazole based Aurone | Compound 3e | 2.7 µg/mL | Paclitaxel | 18.5 µg/mL | [10] |
| Pyrazole based Aurone | Compound 3c | 4.3 µg/mL | Paclitaxel | 18.5 µg/mL | [10] |
Experimental Protocols
The evaluation of the anticancer activity of these pyrazole analogs involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.
Cell Culture
MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and the induction of apoptosis.
-
Apoptosis Detection (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compounds for a designated time. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
-
Cell Cycle Analysis:
-
Cell Treatment and Fixation: After treatment with the pyrazole analogs, MCF-7 cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.
-
Mechanism of Action and Signaling Pathways
Several studies have delved into the mechanisms by which these pyrazole derivatives exert their anticancer effects. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
One of the key mechanisms identified for some pyrazole-naphthalene derivatives is the inhibition of tubulin polymerization .[1] By disrupting the microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis.
Other pyrazole analogs have been shown to function as CDK2 inhibitors .[4] Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest. Furthermore, some compounds have been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio .[4]
The induction of apoptosis is a common endpoint for many of these compounds. This programmed cell death can be triggered through various signaling cascades, often involving the activation of caspases, which are key executioner proteins in the apoptotic process.
References
- 1. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Pyrazoline A - D on MCF7 Breast Cancer Cell Line and Molecular Docking on Proliferation Proteins | Trends in Sciences [tis.wu.ac.th]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(1H-Pyrazol-1-yl)ethanone and Other Acetylating Agents
In the landscape of synthetic chemistry, the acetylation of nucleophiles such as alcohols, phenols, and amines is a fundamental transformation for the protection of functional groups and the synthesis of a wide array of organic molecules. While traditional acetylating agents like acetic anhydride and acetyl chloride are widely employed due to their high reactivity and low cost, there is a growing interest in milder and more selective reagents. This guide provides a comparative overview of 1-(1H-Pyrazol-1-yl)ethanone against these conventional agents, offering insights into their respective performance, supported by available experimental data and detailed protocols.
Performance Comparison of Acetylating Agents
The choice of an acetylating agent is dictated by a balance of reactivity, selectivity, and reaction conditions. Acetyl chloride is the most reactive of the three, often reacting instantaneously and exothermically. Acetic anhydride is also highly effective, though generally less reactive than acetyl chloride. This compound, a type of N-acylazole, is expected to be a milder acetylating agent, offering potential for enhanced selectivity, particularly with sensitive substrates or in the presence of multiple reactive sites.
The reactivity of N-acyl pyrazoles can be adjusted by placing electron-withdrawing or electron-donating substituents on the pyrazole ring.[1][2][3] This "tunability" allows for a more controlled acetylation process compared to the often indiscriminate reactivity of acetyl chloride and acetic anhydride.
Data Presentation
The following tables summarize the performance of acetic anhydride and acetyl chloride in the acetylation of representative alcohol, phenol, and amine substrates. Due to a lack of direct comparative studies in the searched literature, quantitative data for this compound under similar conditions is not available. The discussion of its performance is therefore based on the general reactivity of N-acylazoles.
Table 1: Acetylation of Benzyl Alcohol
| Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Solvent-free, 60 °C | 7 h | >99 | [4] |
| Acetyl Chloride | ZnCl2, Solvent-free, RT | 10 min | 98 | [5] |
| This compound | Not available | Not available | Not available | - |
Table 2: Acetylation of Phenol
| Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Expansive graphite, CH2Cl2, rt | 2 h | 98 | [6] |
| Acetyl Chloride | ZnCl2, Solvent-free, RT | 5 min | 99 | [5] |
| This compound | Not available | Not available | Not available | - |
Table 3: Acetylation of Benzylamine
| Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Solvent-free, 60-70 °C | 7-20 h | Not specified | [7] |
| Acetyl Chloride | Brine, NaOAc, triethylamine | 1 h | 95 | [8] |
| This compound | Not available | Not available | Not available | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for acetylation using acetic anhydride and acetyl chloride, as well as a protocol for the synthesis of an N-acetyl pyrazole derivative, which is analogous to this compound.
Protocol 1: Acetylation of Phenol with Acetic Anhydride using Expansive Graphite Catalyst[6]
-
A mixture of phenol (10 mmol), acetic anhydride (20 mmol, 2 equivalents), and expansive graphite (200 mg) in dichloromethane (5 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, diethyl ether (10 mL) is added to the mixture.
-
The expansive graphite is removed by filtration and washed with diethyl ether (2 x 10 mL).
-
The combined filtrate is washed successively with 5% HCl (15 mL), 5% NaHCO3 (15 mL), and brine (2 x 10 mL).
-
The organic layer is dried over anhydrous MgSO4, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford phenyl acetate.
Protocol 2: Acetylation of Benzyl Alcohol with Acetyl Chloride using Zinc Chloride Catalyst[5]
-
To a mixture of dry zinc chloride powder (0.068 g, 0.5 mmol) and acetyl chloride (1 mmol), add benzyl alcohol (1 mmol).
-
The reaction mixture is stirred with a magnetic stirrer at room temperature for the time required to complete the reaction (monitored by TLC).
-
The solid mass of ZnCl2 is then eluted with CH2Cl2 (20 mL).
-
The CH2Cl2 extract is washed with an aqueous solution of sodium bicarbonate and dried over anhydrous sodium sulfate.
-
Evaporation of the solvent furnishes the corresponding benzyl acetate.
Protocol 3: Synthesis of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles[5]
This protocol describes the synthesis of N-acetyl pyrazole derivatives, illustrating a common method for introducing the acetyl group onto a pyrazole ring, which is relevant to the topic compound.
-
A mixture of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one (chalcone derivative) and hydrazine hydrate is refluxed in glacial acetic acid.
-
The cyclocondensation reaction leads to the formation of the 1-acetyl-4,5-dihydro-1H-pyrazole derivative.
-
The product is then isolated and purified.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps.
Acetylation Mechanism
The following diagram illustrates the general mechanism of nucleophilic acyl substitution for the acetylation of an alcohol (ROH) with the three different acetylating agents.
Caption: General mechanism of alcohol acetylation.
Experimental Workflow
The logical flow of a typical acetylation experiment, from reaction setup to product purification, is depicted below.
Caption: A typical experimental workflow for acetylation.
Conclusion
References
- 1. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
A Researcher's Guide to Cross-Referencing Mass Spectrometry Data of 1-(1H-Pyrazol-1-yl)ethanone
For researchers, scientists, and professionals in drug development, accurate identification of small molecules is paramount. This guide provides a comparative overview of cross-referencing mass spectrometry (MS) data for 1-(1H-Pyrazol-1-yl)ethanone against leading public databases. It includes detailed experimental protocols for data acquisition and a visual workflow to streamline the identification process.
Comparing Mass Spectrometry Databases
When identifying an unknown compound, cross-referencing the experimental mass spectrum with established databases is a critical step. The choice of database can significantly impact the confidence and accuracy of the identification. Below is a comparison of major databases for the mass spectral data of this compound and its isomers.
| Database | Availability of this compound Data | Key Features & Performance |
| NIST Chemistry WebBook | GC-MS data for the isomer Ethanone, 1-(1H-pyrazol-4-yl)- is directly viewable.[1] PubChem indicates that GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[2] | The NIST database is a comprehensive and critically evaluated collection of chemical and physical data.[1] It is considered a gold standard for electron ionization (EI) mass spectra. The availability of data for isomers allows for detailed comparison of fragmentation patterns, which is crucial for correct identification. |
| PubChem | Lists this compound and provides links to spectral data from other sources, including NIST and SpectraBase.[2] It contains extensive chemical and physical property information.[2] | PubChem is an extensive open-access database that aggregates information from numerous sources.[2] While it may not host the spectra directly, its value lies in its role as a central hub for chemical information, linking to primary data providers and literature. |
| SpectraBase | Contains entries for various pyrazole derivatives, including the isomer Ethanone, 1-(1H-pyrazol-4-yl)-.[3] Access to full spectra often requires a free account or institutional subscription. | A large, multi-technique spectral database from Wiley, SpectraBase offers a vast collection of spectra.[4] Its strength lies in the sheer volume of data, though accessibility can be a limitation for some users. |
| Human Metabolome Database (HMDB) | Not applicable. | HMDB is a specialized database focused on metabolites found in the human body. As this compound is a synthetic compound and not a known human metabolite, it is not expected to be found in this database. |
| MassBank of North America (MoNA) | Data for the target compound is not explicitly found in initial searches. | MoNA is a valuable resource for metabolite and natural product mass spectra, particularly tandem MS data. Its utility for synthetic compounds like this compound may be limited unless a researcher has contributed the data. |
Experimental Protocols
The quality of mass spectrometry data is directly dependent on the methodology used for sample preparation and analysis. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the primary techniques for analyzing small molecules like this compound.
Protocol 1: GC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of pyrazole isomers and is suitable for providing high-quality electron ionization (EI) spectra for database comparison.[5][6]
1. Sample Preparation:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
Internal Standard (Optional): For quantitative analysis, add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Filtration: Filter the solution using a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[5]
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL.[5]
-
Injection Mode: Split (e.g., 20:1 ratio, may be adjusted based on sample concentration).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[5]
-
-
MS System: A mass spectrometer capable of electron ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Data Acquisition Mode: Full Scan for qualitative analysis and library searching. For targeted quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[6]
Protocol 2: LC-MS Analysis of this compound
For polar molecules that may not be suitable for GC-MS or for analysis in biological matrices, LC-MS is a powerful alternative. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds.[7][8]
1. Sample Preparation:
-
Sample Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).
-
Matrix Cleanup (if necessary): For complex matrices like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step may be required to remove interferences.
-
Filtration: Filter the final sample solution through a 0.22 µm filter before injection.
2. LC-MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column, such as a Waters BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for pyrazole-containing compounds.
-
Data Acquisition: Full scan mode to obtain the mass-to-charge ratio of the molecular ion (e.g., [M+H]+). Tandem MS (MS/MS) can be performed to obtain fragmentation data for structural confirmation.
Workflow for Mass Spectrometry Data Cross-Referencing
The following diagram illustrates a logical workflow for the identification of this compound using mass spectrometry and database cross-referencing.
References
- 1. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]
- 2. This compound | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Comparing the efficacy of different pyrazole-based kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of five notable pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, Erdafitinib, Afuresertib, and Asciminib. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their specific applications.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, particularly oncology.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[3][4] Pyrazole-based inhibitors have demonstrated significant clinical success by targeting specific kinases involved in cancer cell proliferation, survival, and angiogenesis.[5][6] This guide focuses on comparing the efficacy and selectivity of five key examples of these inhibitors.
Comparative Efficacy and Selectivity
The inhibitory activity of Crizotinib, Ruxolitinib, Erdafitinib, Afuresertib, and Asciminib against their primary kinase targets and a selection of other kinases is summarized in the following tables. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various scientific publications. Direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Activity Against Primary Kinase Targets
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Reference(s) |
| Crizotinib | ALK | 24 (IC50) | [7] |
| c-MET | ~20 (IC50) | [8] | |
| Ruxolitinib | JAK1 | 3.3 (IC50) | [2][9] |
| JAK2 | 2.8 (IC50) | [2][9] | |
| Erdafitinib | FGFR1, 2, 3, 4 | 1.2, 2.5, 3.0, 5.1 (IC50) | [10] |
| Afuresertib | Akt1 | 0.08 (Ki) | [11][12] |
| Akt2 | 2 (Ki) | [11][12] | |
| Akt3 | 2.6 (Ki) | [11][12] | |
| Asciminib | BCR-ABL1 | 0.5 - 0.8 (Kd) | [2] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Crizotinib[7] | Ruxolitinib[2][9] | Erdafitinib[10] |
| ALK | 24 | >1000 | >1000 |
| c-MET | ~20 | >1000 | >1000 |
| RON | ~50 | >1000 | >1000 |
| JAK1 | >1000 | 3.3 | >1000 |
| JAK2 | >1000 | 2.8 | >1000 |
| JAK3 | >1000 | 428 | >1000 |
| TYK2 | >1000 | 19 | >1000 |
| FGFR1 | >1000 | >1000 | 1.2 |
| FGFR2 | >1000 | >1000 | 2.5 |
| FGFR3 | >1000 | >1000 | 3.0 |
| FGFR4 | >1000 | >1000 | 5.1 |
| VEGFR2 | 160 | >1000 | 6.6 |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by each inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
1. Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide or protein), and ATP in a kinase reaction buffer.
-
Add serial dilutions of the pyrazole-based inhibitor or a vehicle control (e.g., DMSO) to the reaction wells.
-
Initiate the kinase reaction by adding the enzyme or ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
2. ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][13]
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole-based inhibitor or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.
2. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[2][3][5]
Western Blot Analysis for Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following inhibitor treatment.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[14][15]
Conclusion
The pyrazole-based kinase inhibitors discussed in this guide exhibit distinct efficacy and selectivity profiles. Crizotinib is a potent inhibitor of ALK and MET, while Ruxolitinib selectively targets JAK1 and JAK2. Erdafitinib is a pan-FGFR inhibitor, and Afuresertib shows high potency against Akt kinases. Asciminib represents a novel class of allosteric inhibitors targeting BCR-ABL1. The choice of inhibitor will depend on the specific kinase target and the desired cellular outcome. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of Synthesized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activity of recently synthesized pyrazole compounds against established alternatives. The data presented is supported by experimental evidence from peer-reviewed studies, offering a comprehensive overview of their potential as therapeutic agents. Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] This guide focuses on their in vitro validation, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antimicrobial Activity of Pyrazole Derivatives
Several novel pyrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2][6][7] The following table summarizes the in vitro antimicrobial efficacy of selected synthesized pyrazole compounds compared to standard antibiotics.
Table 1: In Vitro Antimicrobial Activity of Synthesized Pyrazole Compounds
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Standard Drug | MIC (µg/mL) | Zone of Inhibition (mm) |
| Compound 21a | Staphylococcus aureus | 62.5 - 125 | 22 | Chloramphenicol | - | - |
| Bacillus subtilis | 62.5 - 125 | 30 | Chloramphenicol | - | - | |
| Klebsiella pneumoniae | 62.5 - 125 | 20 | Chloramphenicol | - | - | |
| Escherichia coli | 62.5 - 125 | 27 | Chloramphenicol | - | - | |
| Aspergillus niger | 2.9 - 7.8 | 35 | Clotrimazole | - | - | |
| Compound 3 | Escherichia coli | 0.25 | - | Ciprofloxacin | 0.5 | - |
| Compound 4 | Streptococcus epidermidis | 0.25 | - | Ciprofloxacin | 4 | - |
| Compound 2 | Aspergillus niger | 1 | - | Clotrimazole | - | - |
Data extracted from multiple sources.[2][6] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. The Zone of Inhibition is the area around an antibiotic disk where bacteria cannot grow.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as promising candidates in anticancer drug discovery, exhibiting potent antiproliferative activity across various cancer cell lines.[3][8][9][10][11] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways involved in cancer progression.[4]
Table 2: In Vitro Anticancer Activity of Synthesized Pyrazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Thiazolyl pyrazole hybrid 181 | HeLa | 9.05 ± 0.04 | - | - |
| MCF-7 | 7.12 ± 0.04 | - | - | |
| A549 | 6.34 ± 0.06 | - | - | |
| Pyrazoline derivative | MCF-7 | 5.8 | Doxorubicin | >10 |
| HeLa | 9.8 | Doxorubicin | >10 | |
| A549 | 8.0 | Doxorubicin | >10 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data extracted from multiple sources.[8][12]
Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds exhibiting potent inhibitory effects on key inflammatory mediators like cyclooxygenase (COX) enzymes.[6][12][13][14][15]
Table 3: In Vitro Anti-inflammatory Activity of Synthesized Pyrazole Compounds
| Compound | Assay | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Standard Drug | IC50 (nM) |
| Compound 2a | COX-2 Inhibition | 19.87 | - | Celecoxib | - |
| Compound 3b | COX-2 Inhibition | 39.43 | 22.21 | Celecoxib | - |
| Compound 4a | COX-2 Inhibition | 61.24 | 14.35 | Celecoxib | - |
| Compound 5b | COX-2 Inhibition | 38.73 | 17.47 | Celecoxib | - |
| Compound 5e | COX-2 Inhibition | 39.14 | 13.10 | Celecoxib | - |
Data extracted from a study on new pyrazole derivatives.[15] The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.
Experimental Protocols
Antimicrobial Activity - Agar Diffusion Method
The in vitro antimicrobial screening of the synthesized compounds is commonly carried out by the agar diffusion method.[2] Cultures of the test microorganisms (bacteria and fungi) are uniformly spread on a suitable agar medium.[1] Sterile filter paper discs impregnated with the test compounds at a specific concentration are then placed on the agar surface.[7] The plates are incubated under appropriate conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[7] Standard antibiotics are used as positive controls.[2]
Anticancer Activity - MTT Assay
The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][11] Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent, and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Anti-inflammatory Activity - COX Inhibition Assay
The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of the pyrazole derivatives is determined using commercially available COX inhibitor screening assay kits.[15] The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate to produce a colored product. The absorbance of the colored product is measured spectrophotometrically. The inhibitory activity of the test compounds is calculated as the percentage of inhibition of COX activity compared to a control without the inhibitor. The IC50 values are then determined from the concentration-response curves.[15]
Visualizing Biological Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a general workflow for in vitro validation.
Caption: General workflow for the in vitro validation of synthesized pyrazole compounds.
Caption: Simplified apoptosis signaling pathway targeted by some anticancer pyrazole compounds.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. srrjournals.com [srrjournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(1H-Pyrazol-1-yl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of 1-(1H-Pyrazol-1-yl)ethanone, a compound that requires careful management due to its potential hazards.
Safety and Hazard Profile
This compound is classified as an irritant.[1] While generally considered to have low toxicity under normal use, it can cause skin, eye, and respiratory irritation.[1][2] Adherence to safety protocols is crucial to minimize exposure risks.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Hazard Statement | GHS Classification Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Data sourced from ECHA C&L Inventory.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The primary disposal methods involve chemical destruction or incineration.[2] Under no circumstances should this chemical be discharged into sewer systems or the environment.[2]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[2]
-
2. Waste Collection:
-
Collect waste this compound in a suitable, properly labeled, and securely closed container.[2]
-
The container should be clearly marked with the chemical name and associated hazards.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[2]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[2]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable container for disposal.[2]
-
The collected material should be promptly disposed of according to regulations.[2]
4. Final Disposal:
-
The sealed container of waste this compound must be transferred to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a certified waste management contractor.
5. Container Decontamination:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[2]
-
The rinsate should be collected and treated as hazardous waste.
-
After proper decontamination, the packaging may be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
